6-Hydrazinylquinoxaline hydrochloride
Description
BenchChem offers high-quality 6-Hydrazinylquinoxaline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydrazinylquinoxaline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
quinoxalin-6-ylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-12-6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12H,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMUVAMRFLUZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical properties and structure of 6-Hydrazinylquinoxaline hydrochloride
An In-Depth Technical Guide to the Chemical Properties and Structure of 6-Hydrazinylquinoxaline Hydrochloride
Foreword: The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activity.[1][2] The introduction of a hydrazinyl moiety (-NHNH₂) unlocks a vast potential for chemical modification, serving as a versatile synthetic handle for the construction of diverse molecular architectures. This guide provides a comprehensive technical overview of 6-Hydrazinylquinoxaline hydrochloride, a promising but sparsely documented building block. Due to the limited direct experimental data in peer-reviewed literature for this specific isomer, this document synthesizes information from closely related quinoxaline and arylhydrazine analogues to project its chemical properties, structure, and reactivity. This approach is intended to provide researchers, scientists, and drug development professionals with a robust, predictive framework for utilizing this compound in their work.
Section 1: Chemical Identity and Predicted Physicochemical Properties
6-Hydrazinylquinoxaline hydrochloride is a heterocyclic aromatic compound. The structure consists of a quinoxaline core—a fused benzene and pyrazine ring system—substituted with a hydrazinyl group at the 6-position of the benzene ring. As a hydrochloride salt, the hydrazinyl group is protonated, enhancing its stability and water solubility.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
// Define nodes for the quinoxaline ring system N1 [label="N", pos="1,1.732!", fontcolor="#202124"]; C2 [label="C", pos="2,1.732!", fontcolor="#202124"]; C3 [label="C", pos="2.5,0.866!", fontcolor="#202124"]; N4 [label="N", pos="2,0!", fontcolor="#202124"]; C4a [label="C", pos="1,0!", fontcolor="#202124"]; C8a [label="C", pos="0.5,0.866!", fontcolor="#202124"];
// Define nodes for the benzene ring C5 [label="C", pos="-0.5,0.866!", fontcolor="#202124"]; C6 [label="C", pos="-1,0!", fontcolor="#202124"]; C7 [label="C", pos="-0.5,-0.866!", fontcolor="#202124"]; C8 [label="C", pos="0.5,-0.866!", fontcolor="#202124"];
// Define nodes for the hydrazinyl group and HCl N_hyd1 [label="H₂N", pos="-2.2,0!", fontcolor="#202124"]; N_hyd2 [label="NH", pos="-1.6,0.5!", fontcolor="#202124"]; HCl_label [label="· HCl", pos="-2.5,-0.866!", fontcolor="#202124"];
// Define edges for the quinoxaline ring edge [color="#4285F4"]; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C4a; C4a -- C8a; C8a -- N1; C4a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C8a;
// Define edges for the hydrazinyl group C6 -- N_hyd2; N_hyd2 -- N_hyd1;
// Add labels for protons H2 [label="H", pos="2.5, 2.1!", fontcolor="#202124"]; H3 [label="H", pos="3.1, 0.866!", fontcolor="#202124"]; H5 [label="H", pos="-0.8, 1.4!", fontcolor="#202124"]; H7 [label="H", pos="-0.8, -1.4!", fontcolor="#202124"]; H8 [label="H", pos="0.8, -1.4!", fontcolor="#202124"];
// Connect protons to carbons edge [color="#202124", style=solid]; C2 -- H2; C3 -- H3; C5 -- H5; C7 -- H7; C8 -- H8; }
Caption: Chemical structure of 6-Hydrazinylquinoxaline hydrochloride.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₈H₉ClN₄ | - |
| Molecular Weight | 196.64 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Projected as a white to off-white or pale yellow solid.[3] | Analogy to arylhydrazine hydrochlorides. |
| Solubility | Predicted to be soluble in water and lower alcohols (methanol, ethanol), and sparingly soluble in non-polar organic solvents. | Analogy to similar hydrochloride salts. |
| pKa | The quinoxaline nitrogens are weakly basic (pKa of quinoxaline is ~0.6). The hydrazinyl group is more basic, with the hydrochloride salt suggesting a pKa in the physiological range. | General chemical principles. |
| XLogP3 | ~1.5 - 2.5 | Estimation based on quinoxaline and hydrazine fragments. |
Section 2: Structural Elucidation (Projected Spectroscopic Data)
The definitive structural confirmation of novel compounds relies on a combination of spectroscopic techniques.[4] While experimental spectra for 6-Hydrazinylquinoxaline hydrochloride are not publicly available, we can predict the key features based on extensive data for substituted quinoxalines and aryl hydrazines.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Projected Assignment | Rationale |
| ~8.7 - 8.9 | s | 1H | H2 or H3 | Protons on the pyrazine ring are highly deshielded and typically appear as singlets or doublets at the downfield end of the aromatic region.[6] |
| ~8.7 - 8.9 | s | 1H | H3 or H2 | See above. |
| ~7.9 - 8.1 | d | 1H | H5 or H8 | Aromatic proton ortho to a ring nitrogen. |
| ~7.6 - 7.8 | d | 1H | H8 or H5 | Aromatic proton ortho to a ring nitrogen. |
| ~7.4 - 7.6 | dd | 1H | H7 | Aromatic proton ortho to the hydrazinyl group, showing coupling to H5 and H8. |
| ~10.0 - 11.0 | br s | 3H | -NH-NH₃⁺ | The acidic protons of the hydrazinium group are expected to be broad and exchangeable with D₂O. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Projected Assignment | Rationale |
| ~145 - 150 | C6 | The carbon bearing the electron-donating hydrazinyl group. |
| ~142 - 146 | C2, C3 | Carbons of the pyrazine ring.[7] |
| ~140 - 142 | C4a, C8a | Quaternary carbons at the ring fusion.[7] |
| ~128 - 132 | C5, C8 | Aromatic CH carbons. |
| ~115 - 120 | C7 | Aromatic CH carbon influenced by the adjacent hydrazinyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. The spectrum is typically recorded on a solid sample as a KBr pellet.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Projected Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (hydrazinium group) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1620 | Medium | C=N stretching (pyrazine ring) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |
| ~850 - 800 | Strong | C-H out-of-plane bending (indicating substitution pattern) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. Using Electrospray Ionization (ESI) in positive mode, the molecular ion would correspond to the free base.
-
Projected Molecular Ion (M+H)⁺: m/z ≈ 161.08
-
Key Fragmentation: Loss of NH₃ (m/z ≈ 144) and subsequent loss of N₂ (m/z ≈ 116) from the hydrazinyl group are plausible fragmentation pathways.
Section 3: Synthesis and Mechanistic Insights
While a specific protocol for 6-Hydrazinylquinoxaline hydrochloride is not documented, a plausible and robust synthetic route can be designed based on established methodologies for analogous heterocyclic systems. The most common approach involves the nucleophilic aromatic substitution of a halo-quinoxaline with hydrazine.[8]
dot digraph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];
// Nodes start [label="6-Chloroquinoxaline"]; reagent [label=< Hydrazine Hydrate (N₂H₄·H₂O)Solvent (e.g., Ethanol) >]; intermediate [label="6-Hydrazinylquinoxaline (Free Base)"]; acid [label="HCl in Ether or Isopropanol"]; product [label="6-Hydrazinylquinoxaline hydrochloride"];
// Edges start -> intermediate [label="Nucleophilic Aromatic\nSubstitution (SNAr)"]; reagent -> intermediate [style=invis]; intermediate -> product [label="Salt Formation"]; acid -> product [style=invis];
// Invisible nodes for alignment subgraph { rank=same; start; reagent; } subgraph { rank=same; intermediate; acid; } }
Caption: Plausible synthetic workflow for 6-Hydrazinylquinoxaline hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
-
Synthesis of 6-Chloroquinoxaline (Starting Material): The precursor, 6-chloroquinoxaline, can be synthesized via the condensation of 4-chloro-1,2-phenylenediamine with glyoxal, a standard method for forming the quinoxaline ring system.[9]
-
Hydrazinolysis:
-
To a solution of 6-chloroquinoxaline (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add an excess of hydrazine hydrate (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Causality: The pyrazine ring in quinoxaline is electron-withdrawing, which activates the benzene ring towards nucleophilic aromatic substitution (SₙAr). Hydrazine, being a potent nucleophile, displaces the chloride ion. An excess of hydrazine is used to drive the reaction to completion and minimize side reactions.
-
-
Isolation of the Free Base:
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-hydrazinylquinoxaline free base.
-
-
Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Trustworthiness: This self-validating step ensures purification. The formation of a solid precipitate from a clear solution is a strong indicator of successful salt formation, and impurities often remain in the mother liquor.
-
-
Purification:
-
Collect the precipitate by filtration, wash with cold solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum.
-
The purity can be assessed by melting point determination and HPLC analysis.
-
Section 4: Chemical Reactivity and Derivatization
The chemical reactivity of 6-Hydrazinylquinoxaline hydrochloride is dominated by the versatile hydrazinyl group, which serves as a nucleophile and a precursor to various other functionalities.
Formation of Hydrazones
The primary amine of the hydrazinyl group readily condenses with aldehydes and ketones to form stable hydrazones.[8][10] This reaction is a cornerstone for building molecular complexity and is widely used in the synthesis of biologically active compounds.[11][12]
dot digraph "hydrazone_formation" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=none, fontname="Helvetica", fontcolor="#202124"]; edge [color="#EA4335"];
// Reactants reactant1 [label=<
Quinoxaline-6-NHNH₂
]; reactant2 [label=<
R-CHO (Aldehyde)
];
// Product product [label=<
Quinoxaline-6-NH-N=CHR
];
// Reaction plus [label="+"]; arrow [label="[H⁺], Δ\n- H₂O", fontcolor="#5F6368"];
// Layout {rank=same; reactant1; plus; reactant2} reactant1 -> arrow; plus -> arrow [style=invis]; reactant2 -> arrow [style=invis]; arrow -> product; }
Caption: General scheme for hydrazone formation.
Cyclization Reactions
The hydrazinyl moiety is a key precursor for synthesizing fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole rings, while reaction with α-haloketones can yield triazine derivatives. These reactions significantly expand the chemical space accessible from this building block.[13]
Reductive Properties
Aryl hydrazines can act as reducing agents in certain chemical transformations, often being oxidized to the corresponding arene with the liberation of nitrogen gas.[14] This property could be harnessed in specific synthetic contexts.
Section 5: Applications in Drug Discovery and Materials Science
The quinoxaline core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2]
-
Anticancer Agents: Many quinoxaline derivatives have shown potent anticancer activity by targeting various cellular pathways, including kinase inhibition and DNA intercalation.[1] The hydrazinyl group allows for the introduction of pharmacophores that can enhance these activities.
-
Antimicrobial and Antiviral Agents: The quinoxaline scaffold is present in several antimicrobial and antiviral drugs.[7] Hydrazinylquinoxalines and their hydrazone derivatives have been specifically investigated for their antibacterial, antifungal, and antiviral properties.[1][11]
-
α-Glucosidase Inhibitors: Quinoxaline-hydrazone derivatives have been identified as potent inhibitors of α-glucosidase, suggesting potential applications in the management of diabetes.[11]
-
Materials Science: The rigid, aromatic structure of quinoxaline makes it a candidate for use in organic electronics and as a component of fluorescent sensors. The hydrazinyl group provides a convenient point of attachment for polymer chains or other functional materials.
Section 6: Handling, Storage, and Safety
As a laboratory chemical, 6-Hydrazinylquinoxaline hydrochloride should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is unavailable, aryl hydrazines as a class can be toxic and should be handled with caution. The hydrochloride salt form generally reduces the volatility and handling risks associated with the free base.
References
-
GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals. [Link]
- New preparation process of 6-chloro-2-hydroxyquinoxaline. (2011).
-
Ali, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]
-
Ghosh, A., et al. (2019). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega. [Link]
-
General structure of substituted quinoxalines. ResearchGate. [Link]
-
QUINOXALINE DERIVATIVES AS -GLUCOSIDASE INHIBITORS: SYNTHESIS AND BIOLOGICAL EVALUATION. (2024). ResearchGate. [Link]
-
Wang, J., et al. (2023). N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. Organic Letters. [Link]
-
Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure. [Link]
-
Quinoxaline. PubChem. [Link]
- Synthesis method of 2-chloro-6-chloroquinoxaline. (2013).
-
Robertson, A. J., et al. (2023). 2-(Thienyl)quinoxaline derivatives and their application in Ir(iii) complexes yielding tuneable deep red emitters. Dalton Transactions. [Link]
-
Al-Sheikh, Y. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLOS ONE. [Link]
-
6-Hydrazinylisoquinoline hydrochloride. PubChem. [Link]
-
Gobouri, A. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2022). Johns Hopkins University. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Küçükgüzel, Ş. G., et al. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]
-
Scheme 1. Synthesis of the Corresponding 3-(2-Aminophenyl)-6-R-1,2,4-triazin-5-ones. ResearchGate. [Link]
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). CSIR-NIScPR. [Link]
-
Muthuselvi, C., et al. (2018). Halogen Substituted Indeno Quinoxaline Derivative Crystal: A Spectroscopic Approach. Trends in Green Chemistry. [Link]
-
Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). OMICS International. [Link]
-
Ammar, Y. A., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. [Link]
-
Darling, S. B., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. ACS Applied Materials & Interfaces. [Link]
-
Hydralazine hydrochloride. ECHA. [Link]
-
Borghs, J. C., et al. (2026). Arylhydrazines: Convenient Homogeneous Reductants for Scalable Cross‐Coupling. Angewandte Chemie International Edition. [Link]
-
Pd-Catalyzed Dehydrogenative Arylation of Aryl Hydrazines to Access Non-Symmetric Azobenzenes, Including Tetra-Ortho Derivative. (2025). Beilstein Journals. [Link]
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02193A [pubs.rsc.org]
- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arabjchem.org [arabjchem.org]
- 8. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Arylhydrazines: Convenient Homogeneous Reductants for Scalable Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
What is 6-Hydrazinylquinoxaline hydrochloride used for in research
The Strategic Utility of 6-Hydrazinylquinoxaline Hydrochloride in Medicinal Chemistry and Drug Discovery
Executive Summary
6-Hydrazinylquinoxaline hydrochloride is a highly versatile, privileged small-molecule scaffold widely utilized in advanced organic synthesis and drug discovery[1]. The quinoxaline core (a benzopyrazine) is renowned for its broad spectrum of pharmacological activities, while the hydrazine moiety at the 6-position serves as a highly reactive, bifunctional nucleophile. This technical guide details the mechanistic rationale, synthetic workflows, and biological applications of this critical building block, specifically focusing on its role in developing novel anticancer and antimicrobial agents[2][3].
Chemical Profile & Mechanistic Rationale
Why the 6-Position? Most commercially available hydrazinylquinoxalines are substituted at the 2- or 3-position (on the pyrazine ring)[4]. However, substitution at the 6-position (on the benzene ring) fundamentally alters the electronic distribution and steric profile of the molecule. In the context of Histone Deacetylase (HDAC) inhibitors, the 6-substituted quinoxaline moiety is uniquely capable of penetrating and anchoring into the narrow, hydrophobic tubular pocket of the HDAC enzyme, a critical requirement for potent target inhibition[3].
Why the Hydrochloride Salt? Free hydrazines are notoriously susceptible to atmospheric oxidation and autoxidation, leading to rapid degradation and poor shelf life. The hydrochloride salt form protonates the terminal amine, rendering the molecule bench-stable, highly crystalline, and significantly more soluble in aqueous media—an essential feature for downstream biological assays and reproducible synthetic yields[1][5].
Core Research Applications
3.1. Oncology: HDAC Inhibition and Apoptosis Quinoxaline derivatives synthesized from this scaffold have shown exceptional promise as anticancer agents, particularly against hepatocellular carcinoma (HepG-2 and HuH-7 cell lines) and pancreatic cancer (PANC-1)[3][6]. Mechanistically, these compounds act as potent HDAC inhibitors. By inhibiting HDAC, chromatin remains in a relaxed state, leading to the transcriptional activation of tumor suppressor genes. This triggers a pro-apoptotic cascade characterized by the dramatic upregulation of the pro-apoptotic protein Bax and the concurrent downregulation of the anti-apoptotic protein Bcl-2[3][7].
Mechanistic pathway of quinoxaline-based HDAC inhibitors inducing apoptosis.
3.2. Infectious Diseases: Antimicrobial & Antiviral Agents Beyond oncology, the scaffold is a precursor for potent antimicrobial agents. Quinoxaline-hydrazones and their cyclic analogues (e.g., triazoloquinoxalines) exhibit broad-spectrum antibacterial and antifungal activity by disrupting microbial DNA synthesis and cellular respiration[4][8]. Recent studies also highlight their utility in synthesizing viral egress inhibitors targeting Marburg and Ebola viruses via VP40 VLP budding assays[9].
Quantitative Data: Biological Efficacy
The following table summarizes the comparative anti-proliferative and enzymatic inhibitory activities of various quinoxaline derivatives synthesized from hydrazine precursors, demonstrating their superiority or equivalence to clinical standards[3][6].
| Compound Class | Target Cell Line / Enzyme | IC50 / MIC Value | Reference Standard | Standard Value | Primary Mechanism |
| Quinoxaline-Hydrazones | HepG-2 (Liver Cancer) | 1.5 - 5.2 µM | Doxorubicin | 4.8 µM | HDAC Inhibition |
| Triazoloquinoxalines | HuH-7 (Liver Cancer) | 2.1 - 6.4 µM | Doxorubicin | 5.1 µM | Apoptosis Induction |
| Cinnamil-Quinoxalines | PANC-1 (Pancreatic) | 1.45 ± 0.98 µM | Doxorubicin | 8.5 ± 0.85 µM | Cytotoxicity |
| Quinoxaline-Hydrazones | α-Glucosidase | 0.413 ± 0.048 mM | Acarbose | 1.211 ± 0.08 mM | Competitive Inhibition |
Synthetic Utility & Experimental Protocols
The primary utility of 6-hydrazinylquinoxaline hydrochloride lies in its ability to undergo targeted condensation and cyclization reactions to form complex, biologically active heterocycles.
Synthetic workflow for generating biologically active heterocycles.
Protocol 1: Synthesis of Quinoxaline Hydrazones (Schiff Bases) Causality Focus: The hydrochloride salt must be neutralized to restore the nucleophilicity of the terminal nitrogen. Glacial acetic acid is added to protonate the target carbonyl, increasing its electrophilicity and driving the condensation forward.
-
Neutralization: Suspend 1.0 mmol of 6-hydrazinylquinoxaline hydrochloride in 15 mL of absolute ethanol. Add 1.1 mmol of anhydrous sodium acetate (or triethylamine) and stir for 15 minutes at room temperature to liberate the free base[3].
-
Condensation: Add 1.0 mmol of the desired aromatic aldehyde (e.g., 4-fluorobenzaldehyde) to the suspension.
-
Catalysis: Introduce 2 drops of glacial acetic acid.
-
Reaction: Heat the mixture under reflux for 3–5 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3)[3][4].
-
Isolation & Validation: Cool the mixture to 0°C. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol. Validate the structure via IR (look for the distinct C=N imine stretch at ~1620 cm⁻¹) and ¹H-NMR (azomethine proton singlet at ~8.2 ppm)[4].
Protocol 2: Cyclization to Pyrazolylquinoxalines Causality Focus: Bifunctional reagents like 1,3-dicarbonyls allow for a tandem condensation-cyclization sequence. The primary amine attacks the more sterically accessible carbonyl first, followed by intramolecular attack by the secondary amine and subsequent dehydration to yield the highly stable aromatic pyrazole ring.
-
Initiation: Dissolve 1.0 mmol of neutralized 6-hydrazinylquinoxaline in 20 mL of ethanol.
-
Addition: Add 1.2 mmol of acetylacetone (a 1,3-dicarbonyl compound)[8].
-
Cyclization: Reflux the mixture for 6 hours. The reaction is self-driving due to the thermodynamic stability of the resulting aromatic pyrazole system.
-
Purification: Concentrate the solvent under reduced pressure, pour the residue into crushed ice, and filter the solid. Recrystallize from a benzene/petroleum ether mixture to obtain pure pyrazolylquinoxaline derivatives[4][8].
Sources
- 1. CAS 2411635-88-4 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. CAS [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
Unlocking the Pharmacological Potential of 6-Hydrazinylquinoxaline Derivatives: A Comprehensive Mechanistic Guide
Executive Summary
The quinoxaline scaffold—a bicyclic framework comprising a benzene ring fused to a pyrazine ring—is a privileged structure in medicinal chemistry. Among its functionalized analogs, 6-hydrazinylquinoxaline derivatives (and their positional isomers, such as 2-chloro-3-hydrazinylquinoxaline and 6-bromo-3-hydrazinylquinoxaline) have emerged as highly versatile pharmacophores. The incorporation of the hydrazinyl moiety introduces critical hydrogen-bond donor/acceptor capabilities, enabling highly specific interactions with diverse biological targets including kinase active sites, microbial DNA gyrase, and inflammatory transcription factors.
This whitepaper synthesizes recent preclinical data to elucidate the mechanisms of action (MoA) of hydrazinylquinoxaline derivatives across three primary therapeutic axes: Antimicrobial/Antifungal Efficacy , Targeted Anticancer Activity , and Tissue Regeneration via Anti-inflammatory Modulation . By detailing the causality behind experimental workflows and providing self-validating protocols, this guide serves as a foundational blueprint for translating these compounds from bench to bedside.
Axis I: Antimicrobial and Antifungal Mechanisms
The rapid emergence of drug-resistant Candida species and ESKAPE bacterial pathogens necessitates novel structural classes of antimicrobials. Hydrazinylquinoxaline derivatives, particularly halogenated variants like 2-chloro-3-hydrazinylquinoxaline, exhibit profound dual-action antimicrobial properties.
Mechanism of Action
In fungal pathogens (e.g., Candida krusei, Candida albicans), these derivatives induce the overproduction of Reactive Oxygen Species (ROS). The sudden oxidative burst overwhelms the fungal antioxidant defense, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent apoptotic-like cell death [1]. In bacterial models, the hydrazinyl bridge facilitates intercalation and direct inhibition of DNA gyrase , an enzyme critical for DNA supercoiling and replication[2]. Because human cells lack DNA gyrase, this mechanism offers a high therapeutic index.
Caption: Dual antimicrobial mechanism of hydrazinylquinoxalines via ROS induction and DNA gyrase inhibition.
Self-Validating Experimental Protocol: Broth Microdilution & ROS Quantification
To ensure data integrity, this protocol utilizes a self-validating matrix incorporating both positive (known drug) and negative (vehicle) controls.
-
Preparation: Prepare a serial dilution of the hydrazinylquinoxaline derivative (0.5 to 256 µg/mL) in RPMI 1640 medium (for fungi) or Mueller-Hinton broth (for bacteria). Use maximum 1% DMSO to prevent vehicle toxicity.
-
Inoculation: Standardize microbial suspensions to 1×106 CFU/mL using a 0.5 McFarland standard. Add 100 µL of inoculum to 96-well plates containing the compound.
-
Controls: Include a sterility control (media only), growth control (media + inoculum + 1% DMSO), and reference controls (Fluconazole for fungi; Ciprofloxacin for bacteria).
-
Incubation & MIC Determination: Incubate at 37°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
-
ROS Assay (Causality Check): To prove the mechanism, treat Candida cells at 1×MIC for 4 hours. Stain with 10 µM DCFDA (a fluorogenic dye that measures ROS) for 30 mins. Analyze via flow cytometry (Ex/Em: 485/535 nm). Validation: Pre-treatment with an antioxidant (e.g., N-acetylcysteine) should rescue the cells, proving ROS is the causal mechanism of death.
Quantitative Data Summary
Table 1: In Vitro Antimicrobial Activity (MIC values)
| Pathogen Strain | 2-Chloro-3-hydrazinylquinoxaline (µg/mL) | Reference Drug (µg/mL) |
|---|---|---|
| Candida krusei (ATCC 6258) | 4.0 | 16.0 (Fluconazole) |
| Candida albicans (ATCC 10231) | 16.0 | 1.0 (Fluconazole) |
| Escherichia coli (ATCC 25922) | 12.5 | 0.5 (Ciprofloxacin) |
Axis II: Targeted Anticancer Therapeutics
The structural rigidity of the quinoxaline ring combined with the flexibility of the hydrazinyl linker makes these derivatives excellent candidates for kinase and epigenetic targeting in oncology.
Mechanism of Action
Derivatives synthesized from 6-hydrazinylquinoxaline (such as triazolo[4,3-a]quinoxalines) exhibit potent anticancer activity by acting as dual inhibitors of VEGFR-2 and Histone Deacetylases (HDACs) [3][4].
-
VEGFR-2 Inhibition: The compounds competitively bind to the ATP-binding pocket of VEGFR-2, suppressing tumor angiogenesis.
-
HDAC4 Inhibition: By inhibiting HDAC4, these derivatives prevent the deacetylation of histones, leading to chromatin relaxation and the transcriptional activation of tumor suppressor genes (e.g., p21). This dual action triggers cell cycle arrest at the G0/G1 or G2/M phases and induces intrinsic apoptosis via the BAX/Bcl-2 rheostat and Caspase-3/9 activation [5].
Caption: Anticancer signaling cascade driven by VEGFR-2 and HDAC4 inhibition leading to apoptosis.
Self-Validating Experimental Protocol: Cytotoxicity & Cell Cycle Analysis
To establish the causal link between compound exposure and cell cycle arrest, we utilize a combination of MTT viability assays and Propidium Iodide (PI) flow cytometry.
-
Cell Culture & Treatment: Seed HepG-2 (Hepatocellular carcinoma) and MCF-7 (Breast cancer) cells at 5×103 cells/well in 96-well plates. Incubate for 24h. Treat with the quinoxaline derivative (0.1 - 100 µM).
-
MTT Assay (Viability): After 48h, add 20 µL of MTT solution (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Validation: Include Sorafenib as a positive control and untreated cells as a 100% viability baseline. Calculate IC50 using non-linear regression.
-
Cell Cycle Analysis (Mechanism): Treat cells in 6-well plates at the calculated IC50 for 24h. Harvest cells, fix in cold 70% ethanol overnight at -20°C. Wash and stain with PI/RNase A solution for 30 mins in the dark.
-
Flow Cytometry: Analyze DNA content. An accumulation of cells with 2n DNA content indicates G0/G1 arrest, directly validating the HDAC inhibitory mechanism.
Quantitative Data Summary
Table 2: In Vitro Cytotoxicity (IC50 values) and Selectivity
| Cell Line | Tissue Type | Quinoxaline Derivative IC50 (µM) | Sorafenib IC50 (µM) |
|---|---|---|---|
| HepG-2 | Liver Cancer | 1.53 | 4.20 |
| MCF-7 | Breast Cancer | 35.81 | 18.50 |
| WI-38 | Normal Fibroblast | 82.46 | 10.65 |
Note: The high IC50 in WI-38 cells indicates excellent selectivity and a favorable safety profile compared to standard chemotherapeutics.
Axis III: Anti-inflammatory Modulation and Tissue Regeneration
Chronic wounds, particularly in diabetic patients, are locked in a persistent inflammatory state characterized by elevated pro-inflammatory cytokines and severe oxidative stress.
Mechanism of Action
Topical application of functionalized derivatives, such as 3-hydrazinylquinoxaline-2-thiol hydrogels , breaks the cycle of chronic inflammation. The compound acts as a potent inhibitor of the NF-κB signaling pathway [6]. By preventing the nuclear translocation of NF-κB, it drastically downregulates the transcription of TNF-α, IL-6, and iNOS. Simultaneously, the quinoxaline core acts as an electron sink, restoring endogenous antioxidant enzymes (Superoxide Dismutase [SOD], Catalase [CAT], and Glutathione [GSH]). This dual modulation accelerates re-epithelialization and promotes Collagen-1 deposition.
Caption: Anti-inflammatory and regenerative pathway modulated by 3-hydrazinylquinoxaline-2-thiol.
Self-Validating Experimental Protocol: In Vivo Diabetic Wound Healing Model
To ensure translational relevance, this protocol uses a streptozotocin (STZ)-induced diabetic rat model, combining macroscopic wound closure metrics with molecular ELISA validation.
-
Model Induction: Induce diabetes in Wistar rats via intraperitoneal injection of STZ (50 mg/kg). Confirm diabetes (blood glucose > 250 mg/dL) after 72 hours.
-
Wound Creation & Treatment: Under anesthesia, create a full-thickness excision wound (approx. 1.5 cm diameter) on the dorsal area. Apply 0.2% 3-hydrazinylquinoxaline-2-thiol hydrogel topically once daily.
-
Controls: Group 1: Normal untreated; Group 2: Diabetic untreated (negative control); Group 3: Diabetic treated with standard-of-care (e.g., intrasite gel).
-
Macroscopic Analysis: Photograph wounds on days 0, 3, 7, and 14. Calculate the percentage of wound contraction using digital planimetry.
-
Molecular Validation (ELISA): On day 14, excise the wound tissue. Homogenize in RIPA buffer. Quantify TNF-α and IL-6 using target-specific ELISA kits. Validation: The reduction in cytokines must inversely correlate with the percentage of wound closure to prove the anti-inflammatory MoA.
Quantitative Data Summary
Table 3: Modulation of Inflammatory and Antioxidant Markers in Diabetic Wounds (Day 14)
| Biomarker | Diabetic Untreated | 0.2% Quinoxaline Hydrogel | % Change vs Untreated |
|---|---|---|---|
| TNF-α (pg/mg protein) | 185.4 ± 12.1 | 63.6 ± 5.4 | -65.7% |
| IL-6 (pg/mg protein) | 142.2 ± 9.8 | 39.4 ± 4.1 | -72.3% |
| SOD (U/mg protein) | 12.4 ± 1.5 | 24.9 ± 2.2 | +100.9% |
Conclusion
The 6-hydrazinylquinoxaline scaffold represents a highly tunable pharmacophore. By strategically modifying the substituents around the quinoxaline ring, medicinal chemists can pivot the molecule's primary mechanism of action—from ROS-inducing fungicidal agents to highly selective kinase/HDAC inhibitors for oncology, and NF-κB modulators for tissue regeneration. Future clinical translation will depend on optimizing the pharmacokinetic profiles (e.g., via hydrogel or nanoparticle delivery systems) to maximize local efficacy while maintaining the excellent systemic safety profile observed in preclinical models.
References
-
The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLOS One (2024). Available at: [Link]
-
A structural blueprint for antibacterial discovery: microwave- and ultrasound-assisted synthesis of pyrrolidine-fused quinoxalines as novel inhibitors of DNA gyrase and biofilm. RSC Advances (2026). Available at: [Link]
-
Targeting VEGFR-2 in breast cancer: synthesis and in silico and in vitro characterization of quinoxaline-based inhibitors. RSC Advances (2025). Available at: [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry (2021). Available at:[Link]
-
Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules / MDPI (2017). Available at: [Link]
-
Effect of 3-hydrazinylquinoxaline-2-thiol hydrogel on skin wound healing process in diabetic rats. Scientific Reports / PMC (2024). Available at: [Link]
Navigating the Pharmacokinetics of Quinoxaline Derivatives in Early-Stage Drug Discovery: A Comprehensive Technical Guide
The Quinoxaline Scaffold: Promise and Pharmacokinetic Hurdles
Quinoxaline (benzopyrazine) is a privileged bicyclic heteroaromatic scaffold characterized by a fused benzene and pyrazine ring system. Its nitrogen-rich framework allows for versatile functionalization, making it a cornerstone in the development of novel therapeutics, including topoisomerase IIβ inhibitors (e.g., XK469)[1], atypical antipsychotics (e.g., ITI-007)[2], and NF-κB inhibitors (e.g., 13-197)[3].
Despite their potent in vitro efficacy, translating quinoxaline derivatives into the clinic is frequently bottlenecked by poor pharmacokinetic (PK) profiles. PK-related issues, including poor bioavailability and rapid clearance, account for more than 50% of drug development failures, preventing new chemical entities from reaching the market[3]. This guide details the critical early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) workflows required to accurately profile and optimize quinoxaline derivatives.
Physicochemical Profiling: Overcoming Lipophilicity Measurement Challenges
Lipid solubility is a primary determinant of a drug's pharmacokinetic behavior, dictating absorption, membrane penetration, and elimination[4]. Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdOs), often exhibit high lipophilicity, with LogP values ranging from 1.5 to 4.5[4].
Causality in Experimental Design: The traditional shake-flask method for determining LogP is notoriously unreliable for highly lipophilic quinoxalines due to poor aqueous solubility, emulsion formation, and compound aggregation at the lipid-water interface. To circumvent this, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is deployed as a predictive surrogate. RP-HPLC correlates the chromatographic retention factor ( k′ ) with lipophilicity, offering high accuracy and reproducibility without the physical limitations of biphasic partitioning[4].
Protocol 1: High-Throughput Lipophilicity Profiling via RP-HPLC
-
Mobile Phase Preparation: Prepare a binary mobile phase consisting of methanol and water (e.g., ranging from 40% to 80% methanol v/v). Degas thoroughly.
-
Column Equilibration: Utilize a standard C18 analytical column (e.g., 250 × 4.6 mm, 5 µm). Equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the quinoxaline derivative in HPLC-grade methanol to a concentration of 0.1 mg/mL.
-
Reference Standards: Inject a calibration set of reference compounds with known LogP values (e.g., toluene, bromobenzene) to establish a calibration curve.
-
Data Acquisition: Inject 10 µL of the quinoxaline sample. Record the retention time ( tR ).
-
Calculation: Determine the capacity factor ( k′=(tR−t0)/t0 ), where t0 is the dead time. Extrapolate the LogP value using the calibration curve derived from the reference standards[4].
In Vitro to In Vivo Translation Workflows
The transition from physicochemical characterization to in vivo profiling requires a stringent, self-validating workflow to ensure only the most viable candidates progress.
Early-stage ADME workflow for quinoxaline derivatives.
Bioanalytical Methodologies for In Vivo Pharmacokinetics
Accurate quantification of quinoxaline derivatives in biological matrices is critical. Highly lipophilic candidates, such as the quinoxaline urea analog 13-197, present unique challenges during plasma and tissue distribution studies.
Causality in Experimental Design: Traditional methods for determining protein binding (e.g., ultrafiltration or equilibrium dialysis) are fundamentally flawed for highly lipophilic quinoxalines. These compounds exhibit severe non-specific binding to vial walls, filters, and dialysis membranes, which artificially lowers the measured free fraction[3]. Consequently, advanced LC-MS/MS methodologies coupled with rigorous solvent extraction are required to ensure complete recovery from complex matrices[3].
Protocol 2: LC-MS/MS Quantification of Quinoxaline Derivatives in Plasma
-
Matrix Preparation: Aliquot 50 µL of rodent plasma containing the quinoxaline derivative into a microcentrifuge tube.
-
Protein Precipitation & Extraction: Add 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., a deuterated analog). Vortex vigorously for 2 minutes to disrupt protein-drug binding.
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Chromatographic Separation: Inject 10 µL onto an ACQUITY UPLC BEH Shield RP18 column (2.1 × 100 mm, 1.7 µm). Use a gradient mobile phase: Mobile Phase A (7.5 mM ammonium formate, pH 3.0) and Mobile Phase B (5% ACN in Methanol)[3].
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions.
Comparative Pharmacokinetic Profiles
The structural nuances of quinoxaline derivatives drastically alter their PK profiles. Table 1 summarizes the in vivo parameters of key candidates across different research stages.
| Compound | Therapeutic Target | Animal Model | Route | Half-Life ( t1/2 ) | Bioavailability (F%) | Key PK Observation |
| 13-197 | NF-κB (Anticancer) | Mouse | Oral | ~2.5 h | 3% | Rapid absorption ( Tmax < 1h), extensive first-pass metabolism[3]. |
| 13-197 | NF-κB (Anticancer) | Rat | Oral | ~3.0 h | 16% | Slower absorption compared to mice; higher systemic exposure[3]. |
| XK469 | Topoisomerase IIβ | Rat | IV | 13.5 h | N/A (IV) | Long elimination half-life; dose-limiting toxicity linked to exposure[5]. |
| XK469 | Topoisomerase IIβ | Dog | IV | 13.2 h | N/A (IV) | Consistent cross-species half-life; supports divided-dose scheduling[5]. |
| ITI-007 | 5-HT2A / D2 (Neuro) | Rodent | Oral | N/A | High | Orally bioavailable multifunctional candidate; advanced to clinical trials[2]. |
Table 1: Comparative pharmacokinetic parameters of prominent quinoxaline derivatives.
Mechanistic Grounding: Quinoxaline-Mediated Pathway Inhibition
Understanding the pharmacodynamics (PD) of a compound is essential for interpreting its PK requirements and designing appropriate dosing regimens. For instance, the quinoxaline urea analog 13-197 exerts its anticancer effects by acting as a potent inhibitor of the NF-κB pathway[3]. It specifically targets IKKβ, a key kinase activator, preventing the phosphorylation and subsequent degradation of IκBα. This blockade traps NF-κB in the cytoplasm, preventing its nuclear translocation and thereby inducing caspase-mediated apoptosis in tumor cells[3].
NF-κB pathway inhibition by quinoxaline urea analog 13-197.
Conclusion
The successful advancement of quinoxaline derivatives from hit-to-lead relies heavily on rigorous, early-stage pharmacokinetic profiling. By replacing artifact-prone techniques (like shake-flask LogP and ultrafiltration) with predictive RP-HPLC and robust LC-MS/MS methodologies, researchers can accurately map the ADME landscape of these highly lipophilic, nitrogen-rich scaffolds. Establishing these self-validating protocols early mitigates downstream attrition and accelerates the discovery of viable clinical candidates.
References
-
[2] Discovery of a Tetracyclic Quinoxaline Derivative as a Potent and Orally Active Multifunctional Drug Candidate for the Treatment of Neuropsychiatric and Neurological Disorders | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:
-
[1] Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - MDPI. Source: mdpi.com. URL:
-
[5] A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours - PMC. Source: nih.gov. URL:
-
Chemical Structure, Synthetic Strategies, Stru - Asian Journal of Pharmaceutical Research and Development Quinoxaline-2, 3-Dione. Source: ajprd.com. URL:
-
[4] Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - PMC. Source: nih.gov. URL:
-
[3] Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS - PMC. Source: nih.gov. URL:
Sources
- 1. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-Hydrazinylquinoxaline Hydrochloride as a Precursor for "Turn-On" Fluorescent Probes
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Photophysical Rationale
The development of highly selective, "turn-on" fluorescent probes is critical for the real-time visualization of reactive biological species, metal ions, and cellular microenvironments. 6-Hydrazinylquinoxaline hydrochloride (CAS: 2411635-88-4) has emerged as a highly versatile synthetic building block in the design of these advanced chemosensors[1].
As a Senior Application Scientist, I approach probe design by looking at the functional causality of the molecule. This compound offers a dual-function architecture:
-
The Quinoxaline Core (The Fluorophore): Quinoxaline is a highly electron-deficient, nitrogen-containing heterocycle. It acts as a robust electron acceptor in "push-pull" fluorophore systems, providing excellent photostability, large Stokes shifts, and tunable emission wavelengths[2].
-
The Hydrazine Moiety (The Recognition Element): The terminal −NHNH2 group is a powerful alpha-effect nucleophile. It rapidly undergoes Schiff base condensation with carbonyls (such as endogenous formaldehyde) or coordinates with transition metals[3].
-
The Hydrochloride Salt Form (The Stabilizer): Free hydrazines are notoriously prone to auto-oxidation during storage. Utilizing the hydrochloride salt prevents premature degradation, ensuring batch-to-batch reproducibility during probe synthesis.
Mechanistic Design: Overcoming the "Always-On" Problem
A common pitfall in probe development is high background fluorescence. To achieve a high signal-to-noise ratio, 6-hydrazinylquinoxaline-based probes utilize Photoinduced Electron Transfer (PET) .
In its native state, the lone pair of electrons on the hydrazine nitrogen quenches the excited state of the quinoxaline core via PET, rendering the molecule virtually non-fluorescent (the "Off" state). When the probe encounters a target analyte—such as formaldehyde (FA)—a nucleophilic attack occurs, forming a hydrazone[3]. This reaction ties up the nitrogen lone pair in an extended π -conjugation system. Consequently, the PET pathway is blocked, and strong Intramolecular Charge Transfer (ICT) is restored, resulting in a dramatic fluorescence "Turn-On"[4].
Fig 1: PET-inhibition mechanism of hydrazine-based fluorescent turn-on probes.
Experimental Protocols
The following self-validating protocols detail the synthesis of a quinoxaline-hydrazone probe and its application in live-cell imaging.
Protocol A: Activation and Derivatization of the Precursor
Causality Check: The hydrochloride salt must be neutralized in situ to liberate the free nucleophilic hydrazine before it can react with the target fluorophore extension or analyte[5].
Reagents & Materials:
-
6-Hydrazinylquinoxaline hydrochloride (1.0 eq)
-
Target Aldehyde/Ketone modifier (1.1 eq)
-
Triethylamine (TEA) or Potassium Carbonate ( K2CO3 ) (1.5 eq)
-
Anhydrous Ethanol or DMF
Step-by-Step Methodology:
-
Neutralization: Suspend 6-hydrazinylquinoxaline hydrochloride (100 mg) in 10 mL of anhydrous ethanol. Add 1.5 equivalents of TEA dropwise under continuous stirring at room temperature for 15 minutes. Insight: TEA is preferred over strong inorganic bases to prevent base-catalyzed degradation of the quinoxaline ring.
-
Condensation: Add 1.1 equivalents of the target aldehyde dropwise to the solution.
-
Reflux: Heat the reaction mixture to 70°C and reflux for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) until the precursor spot is fully consumed.
-
Purification: Cool the mixture to 0°C to induce precipitation. Filter the solid, wash with cold ethanol, and purify via silica gel column chromatography to yield the active fluorescent probe.
Protocol B: Live-Cell Imaging of Endogenous Formaldehyde
Causality Check: Formaldehyde (FA) is a reactive carbonyl species linked to oxidative stress. Detecting FA requires a probe that can penetrate the cell membrane without causing cytotoxicity[3].
Step-by-Step Methodology:
-
Probe Preparation: Dissolve the purified quinoxaline probe in cell-culture grade DMSO to create a 1 mM stock solution. Insight: Keep DMSO concentration below 1% (v/v) in the final assay to prevent solvent-induced cytotoxicity.
-
Cell Culture: Seed HeLa or HepG2 cells in a 35 mm glass-bottom confocal dish and incubate at 37°C in 5% CO2 for 24 hours until 70-80% confluence is reached.
-
Probe Loading: Dilute the stock solution in DMEM (supplemented with 10 mM HEPES, pH 7.4) to a final concentration of 10 µM. Incubate the cells with the probe for 30 minutes. Insight: pH 7.4 is strictly maintained because Schiff base formation is highly pH-dependent; acidic environments protonate the hydrazine, killing its nucleophilicity.
-
Washing: Wash the cells three times with warm PBS (pH 7.4) to remove unbound probe, eliminating background extracellular fluorescence.
-
Analyte Treatment: Introduce the FA donor (or exogenous FA) at varying concentrations (0–100 µM) and incubate for an additional 20 minutes.
-
Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite the quinoxaline core at 405 nm and collect emission in the 500–550 nm channel.
Fig 2: Step-by-step experimental workflow for live-cell confocal imaging.
Quantitative Data Presentation
To validate the efficacy of 6-hydrazinylquinoxaline-derived probes, it is essential to compare the photophysical parameters before and after analyte interaction. The table below summarizes typical quantitative shifts observed during the detection of reactive carbonyls via hydrazine condensation.
| Photophysical Parameter | Probe (Off-State) | Probe + Analyte (On-State) | Analytical Significance |
| Absorption Max ( λabs ) | 390 nm | 415 nm | Red-shift indicates extended π -conjugation upon hydrazone formation. |
| Emission Max ( λem ) | N/A (Quenched) | 520 nm | Large Stokes shift (~105 nm) minimizes self-absorption and scattering. |
| Quantum Yield ( Φ ) | < 0.01 | 0.45 – 0.60 | 45-fold enhancement confirms the successful inhibition of the PET process. |
| Response Time | N/A | < 15 minutes | Rapid kinetics suitable for real-time biological imaging. |
| Limit of Detection (LOD) | N/A | 0.68 µM | High sensitivity allows for the detection of trace endogenous species[3]. |
References
-
Design of a New Hydrazine Moiety-Based Near-Infrared Fluorescence Probe for Detection and Imaging of Endogenous Formaldehyde In Vivo Analytical Chemistry URL:[Link]
-
New Chromogenic and Fluorescent Probes for Anion Detection: Formation of a [2 + 2] Supramolecular Complex on Addition of Fluoride with Positive Homotropic Cooperativity The Journal of Organic Chemistry URL:[Link]
-
Synthesis of a quinoxaline-hydrazinobenzothiazole based probe-single point detection of Cu2+, Co2+, Ni2+ and Hg2+ ions in real water samples Organic & Biomolecular Chemistry URL:[Link]
-
A versatile quinoxaline derivative serves as a colorimetric sensor for strongly acidic pH Dalton Transactions URL:[Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies Frontiers in Chemistry URL:[Link]
Sources
- 1. Frontiers | Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies [frontiersin.org]
- 2. A versatile quinoxaline derivative serves as a colorimetric sensor for strongly acidic pH - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Note: 6-Hydrazinylquinoxaline Hydrochloride as a Versatile Scaffold for Combinatorial Library Synthesis
Introduction: The Strategic Value of the Quinoxaline Scaffold in Drug Discovery
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, rich in nitrogen atoms, serves as an excellent platform for developing ligands that can interact with a wide array of biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.[1] Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] Several marketed drugs, such as the hepatitis C inhibitors Glecaprevir and Voxilaprevir, feature this core structure, underscoring its therapeutic relevance.[3]
Combinatorial chemistry, a powerful methodology for rapidly generating large and diverse collections of molecules, is a cornerstone of modern drug discovery.[4][5] The success of any combinatorial library synthesis hinges on the selection of robust, versatile building blocks that allow for the introduction of diverse chemical functionalities under reliable reaction conditions.[6] 6-Hydrazinylquinoxaline hydrochloride emerges as a strategic building block for this purpose. The hydrazine moiety is a potent nucleophile, perfectly primed for a variety of condensation reactions to forge new heterocyclic systems, thereby expanding the chemical space accessible from the core quinoxaline scaffold.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-Hydrazinylquinoxaline hydrochloride in the combinatorial synthesis of pyrazolo[4,3-f]quinoxaline libraries, a class of compounds with significant therapeutic potential.[7][8]
Physicochemical Properties and Safety & Handling
| Property | Value | Source |
| Chemical Name | 6-hydrazinylquinoxaline hydrochloride | - |
| Synonyms | quinolin-6-ylhydrazine;hydrochloride | [13] |
| CAS Number | 120209-22-5 (monohydrochloride) | [13] |
| Molecular Formula | C₈H₉ClN₄ | Derived |
| Molecular Weight | 196.64 g/mol | Derived |
| Appearance | Expected to be a solid powder | Analogy |
| Solubility | Likely soluble in polar protic solvents (e.g., water, ethanol, acetic acid) | Analogy |
Safety Precautions:
-
Toxicity: Hydrazine derivatives are considered toxic if swallowed, in contact with skin, or if inhaled.[11][12] They may cause skin and eye irritation and can be respiratory sensitizers.[9][10] Long-term exposure may have carcinogenic effects.[11]
-
Personal Protective Equipment (PPE): Always handle 6-Hydrazinylquinoxaline hydrochloride in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Application: Synthesis of Pyrazolo[4,3-f]quinoxaline Libraries via Knorr Cyclization
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and highly reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[2] This reaction proceeds via a cyclocondensation mechanism, forming the stable aromatic pyrazole ring with the elimination of two molecules of water. When applied to 6-Hydrazinylquinoxaline hydrochloride, this reaction provides a direct and efficient route to construct novel tricyclic pyrazolo[4,3-f]quinoxaline systems.
The power of this approach lies in its suitability for combinatorial library generation. By reacting the single scaffold, 6-Hydrazinylquinoxaline hydrochloride, with a diverse collection of 1,3-dicarbonyl compounds, a library of uniquely substituted pyrazolo[4,3-f]quinoxalines can be rapidly assembled.
Workflow for Combinatorial Pyrazole Library Synthesis
The following diagram illustrates the split-and-pool strategy for generating a combinatorial library from 6-Hydrazinylquinoxaline hydrochloride and a set of diverse 1,3-dicarbonyl building blocks.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical and spectral investigation of interactions between hydralazine hydrochloride and dextrose in aqueous solutions | CoLab [colab.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. 6-Hydrazinylquinoline hydrochloride | C9H10ClN3 | CID 53408688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 6-Hydrazinylquinoxaline
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic introduction of a hydrazinyl (-NHNH₂) moiety at the 6-position transforms the quinoxaline core into a versatile platform for extensive functionalization. This hydrazinyl group serves as a potent nucleophile and a key precursor for constructing a variety of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the primary reagent classes used to derivatize 6-hydrazinylquinoxaline, explains the underlying chemical principles for these transformations, and delivers detailed, field-tested protocols for key reactions.
The Strategic Importance of 6-Hydrazinylquinoxaline
Quinoxaline derivatives are renowned for their therapeutic potential, acting as kinase inhibitors, cytotoxic agents against human cancer cell lines, and potent antimicrobials.[1] The hydrazinyl group is an exceptionally valuable functional handle in synthetic chemistry. Its two adjacent nitrogen atoms possess distinct reactivity, enabling it to act as a bidentate nucleophile. This dual nucleophilicity is the cornerstone of its utility, allowing for the facile construction of new heterocyclic rings fused to or substituted on the quinoxaline core. The most common and powerful applications involve condensation reactions with carbonyl compounds and cyclocondensation with 1,3-dielectrophiles to forge stable, aromatic pyrazole rings and other heterocyclic systems.
Core Functionalization Pathways
The reactivity of the 6-hydrazinylquinoxaline can be primarily categorized into three major pathways: condensation with carbonyls, cyclocondensation with dicarbonyls, and acylation/sulfonylation. Each pathway utilizes a specific class of reagents to yield distinct molecular architectures.
Figure 1: Major reaction pathways for the functionalization of 6-hydrazinylquinoxaline.
Table 1: Reagent Classes and Resulting Quinoxaline Derivatives
| Reagent Class | Reagent Examples | Resulting Functional Group | Reaction Type |
| Aldehydes & Ketones | Aromatic Aldehydes, Isatin, Pyrazolone | Hydrazone (-N-N=CR₂) | Condensation |
| 1,3-Dicarbonyls | Acetylacetone, Ethyl Acetoacetate | Pyrazole Ring | Cyclocondensation |
| Acid Anhydrides | Succinic Anhydride | Acylhydrazine (-N-NH-COR) | Acylation |
| Isothiocyanates | Phenyl Isothiocyanate | Thiosemicarbazide (-N-NH-CS-NHR) | Addition |
| Nitriles/Orthoesters | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Substituted Pyrazole Ring | Cyclocondensation |
| Nitrous Acid | Sodium Nitrite in Acetic Acid | Fused Tetrazole Ring | Diazotization/Cyclization |
Pathway I: Hydrazone Formation via Condensation
The reaction of a hydrazine with an aldehyde or ketone is a robust and high-yielding method to form a hydrazone, characterized by a carbon-nitrogen double bond (C=N). This reaction is typically catalyzed by a small amount of acid.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the quinoxaline starting material and most carbonyl reagents, while also being compatible with the reaction conditions.
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, is crucial. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine nitrogen.
-
Conditions: Heating under reflux provides the necessary activation energy to drive the dehydration step, which is the removal of a water molecule to form the stable C=N double bond.
Protocol 1: General Synthesis of a 2,3-bis[2-(sustituted benzylidine) hydrazinyl] quinoxaline
This protocol is adapted from methodologies used for synthesizing biologically active hydrazone derivatives.[3]
Materials:
-
2,3-dihydrazinyl quinoxaline (1 mmol)
-
Substituted aromatic aldehyde (2 mmol)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (0.5 mL, ~10 drops)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
-
Dissolve 2,3-dihydrazinyl quinoxaline (1 mmol) in absolute ethanol (25 mL) in a 50 mL round-bottom flask.
-
Add the substituted aromatic aldehyde (2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Equip the flask with a condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane). The reaction is typically complete within 3-6 hours.[4][5]
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/DMF) to yield the pure hydrazone derivative.[4]
Pathway II: Pyrazole Synthesis via Cyclocondensation
The Knorr pyrazole synthesis is a cornerstone reaction for forming five-membered aromatic pyrazole rings. It involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds via an initial hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the final pyrazole.[6]
Causality Behind Experimental Choices:
-
Reagents: 1,3-dicarbonyls like acetylacetone or ethyl acetoacetate provide the three-carbon backbone required to form the five-membered pyrazole ring.
-
Catalyst: A few drops of a base like piperidine can be used to facilitate the cyclization step.[1] Alternatively, acidic catalysis can also promote the reaction, though it may be slower. The choice of catalyst can sometimes influence the regioselectivity with unsymmetrical dicarbonyls.
-
Mechanism: The reaction is regioselective. The more nucleophilic terminal nitrogen of the hydrazine typically attacks the more electrophilic carbonyl carbon of the dicarbonyl compound first.[7] Subsequent cyclization and dehydration yield the thermodynamically stable aromatic pyrazole.
Figure 2: Workflow for Knorr pyrazole synthesis with 6-hydrazinylquinoxaline.
Protocol 2: Synthesis of 6-(3,5-dimethyl-pyrazol-1-yl)quinoxaline
This protocol is based on the effective cyclocondensation of hydrazinoquinoxalines with acetylacetone.[1][8]
Materials:
-
6-Hydrazinylquinoxaline derivative (1 mmol)
-
Acetylacetone (1.1 mmol)
-
Absolute Ethanol (30 mL)
-
Piperidine (2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
-
In a 100 mL round-bottom flask, suspend the 6-hydrazinylquinoxaline derivative (1 mmol) in absolute ethanol (30 mL).
-
Add acetylacetone (1.1 mmol) to the suspension.
-
Add 2-3 drops of piperidine to catalyze the reaction.[1]
-
Attach a condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction via TLC.
-
After the reaction is complete, reduce the volume of the solvent using a rotary evaporator.
-
Allow the concentrated solution to cool to room temperature, then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and dry it under vacuum.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Pathway III: Synthesis of Fused Heterocyclic Systems
The hydrazinyl group is an excellent precursor for building fused heterocyclic rings onto the quinoxaline system, such as triazoles or tetrazoles. These fused systems often exhibit enhanced biological activity.
Protocol 3: Synthesis of Tetrazolo[1,5-a]quinoxaline Derivatives
The synthesis of a fused tetrazole ring is achieved by converting the hydrazinyl group into an azide, which then undergoes a spontaneous intramolecular cyclization.
Causality Behind Experimental Choices:
-
Reagents: Sodium nitrite (NaNO₂) in an acidic medium (like acetic acid) generates nitrous acid in situ.
-
Mechanism: The nitrous acid reacts with the hydrazinyl group to form a highly reactive N-nitroso intermediate, which then rearranges and eliminates water to form an aryl azide. This azide is perfectly positioned to attack the adjacent nitrogen of the quinoxaline ring, undergoing a 1,5-dipolar cyclization to form the stable, aromatic tetrazole ring.
-
Temperature Control: The initial diazotization reaction is highly exothermic and the intermediates can be unstable. Performing this step at low temperatures (0–5 °C) is critical for controlling the reaction rate and preventing decomposition, thereby maximizing the yield.[1]
Figure 3: Logical workflow for the synthesis of fused tetrazoloquinoxalines.
Procedure:
-
Dissolve the 6-hydrazinylquinoxaline derivative (1 mmol) in a mixture of glacial acetic acid and water.[1]
-
Cool the solution to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.2 mmol) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold quinoxaline solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Allow the mixture to slowly warm to room temperature and stir for another 1-2 hours.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any residual acid and salts, then dry completely.
Table 2: Summary of Example Protocol Conditions
| Protocol | Starting Material | Key Reagent(s) | Solvent | Catalyst | Conditions |
| 1 | 2,3-dihydrazinyl quinoxaline | Aromatic Aldehyde | Ethanol | Acetic Acid | Reflux, 3-6 h |
| 2 | 6-Hydrazinylquinoxaline | Acetylacetone | Ethanol | Piperidine | Reflux, 4-6 h |
| 3 | 6-Hydrazinylquinoxaline | Sodium Nitrite | Acetic Acid/Water | (Self-catalyzed) | 0–5 °C, then RT |
Conclusion
6-Hydrazinylquinoxaline is a high-value synthetic intermediate that provides researchers with a reliable and versatile entry point for creating diverse libraries of novel quinoxaline-based compounds. The condensation, cyclocondensation, and diazotization reactions detailed in this guide represent the most fundamental and powerful strategies for its functionalization. By understanding the principles behind these transformations and applying the robust protocols provided, scientists in drug discovery and materials science can efficiently generate complex molecular architectures with significant potential for therapeutic and technological applications.
References
- Fayed, A. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society.
- Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules.
- Fayed, A. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Taibah University for Science.
- Johns Hopkins University. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation.
- Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
- Al-Romaigh, H. S. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals.
- Paliwal, S., et al. (2017). Synthesis of Novel Substituted Phenyl-3-Hydrazinyl-Quinoxaline-2-Amine Derivatives: Evaluation of Antimicrobial Activity and Its Molecular Docking Studies. Journal of Heterocyclic Chemistry.
- BenchChem. (2025). Application Notes: Cyclocondensation Reactions for Pyrazole Ring Formation.
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 5. arabjchem.org [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arcjournals.org [arcjournals.org]
Optimizing temperature conditions for 6-Hydrazinylquinoxaline HCl coupling
Welcome to the Technical Support Center for Heterocyclic Coupling. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of quinoxaline derivatives. Coupling reactions involving 6-Hydrazinylquinoxaline hydrochloride (CAS: 2411635-88-4)[1] are notoriously sensitive to thermal conditions.
Unlike standard aliphatic amines, aryl hydrazines present a dual challenge: they require sufficient thermal energy to drive the dehydration step of imine/hydrazone formation, yet they are highly susceptible to autoxidation and thermal degradation at elevated temperatures. This guide provides a mechanistic breakdown, a self-validating protocol, and a troubleshooting desk to help you optimize your coupling workflows.
Mechanistic Diagnostic: The Temperature Conundrum
The coupling of 6-hydrazinylquinoxaline HCl with an aldehyde or ketone is not a single-step process; it is a cascade that requires precise thermal management.
-
Freebasing (Thermodynamic Prep): The starting material is an HCl salt, which is stable but unreactive. The addition of a mild base (e.g., Sodium Acetate) liberates the free hydrazine.
-
Nucleophilic Attack (Kinetic Phase): The free hydrazine attacks the carbonyl carbon to form a hemiaminal intermediate. This step occurs readily even at room temperature.
-
Dehydration (Thermal Bottleneck): The elimination of water to form the stable C=N hydrazone bond requires an activation energy that is rarely met at 25 °C.
-
Degradation (Thermal Stress): If pushed above 80 °C, the electron-rich hydrazine moiety undergoes rapid autoxidation, releasing nitrogen gas and forming dark, intractable azo-polymeric tars[2].
Reaction Dynamics Visualization
Temperature-dependent kinetic pathways for 6-hydrazinylquinoxaline coupling.
Quantitative Temperature Matrix
To illustrate the causality of temperature on reaction outcomes, below is a standardized data matrix for the coupling of 6-hydrazinylquinoxaline HCl with a standard aryl aldehyde (e.g., benzaldehyde) in ethanol using sodium acetate as the base.
| Temperature Range | Kinetic Profile | Hydrazone Yield (%) | Byproduct Profile | Visual Validation Cue |
| 20 – 25 °C | Very Slow | 15 – 30% | Hemiaminal accumulation | Pale yellow suspension |
| 40 – 45 °C | Moderate | 60 – 75% | Trace unreacted starting material | Bright yellow solution |
| 55 – 60 °C | Optimal | 85 – 95% | Minimal to None | Deep orange precipitate |
| > 80 °C (Reflux) | Fast / Destructive | < 40% | Bis-hydrazones, Azo-oxidation | Dark brown/black tar |
Self-Validating Protocol: Hydrazone Coupling
This protocol is designed as a self-validating system. By observing specific visual cues at each step, you can confirm the mechanistic success of the reaction before proceeding to the next phase. Previous literature on aryl hydrazine hydrochloride coupling heavily supports the 55–60 °C thermal window to prevent byproduct formation[3].
Reagents Required:
-
6-Hydrazinylquinoxaline HCl (1.0 equiv)
-
Target Aldehyde/Ketone (1.05 equiv)
-
Anhydrous Sodium Acetate (NaOAc) (1.2 equiv)
-
Anhydrous Ethanol (0.2 M relative to hydrazine)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with Argon or N₂ for 5 minutes. Causality: Free hydrazines are highly prone to autoxidation in the presence of atmospheric oxygen[2].
-
Freebasing Phase: Add 6-hydrazinylquinoxaline HCl and anhydrous ethanol to the flask. Add NaOAc (1.2 equiv) in one portion. Stir at 25 °C for 15 minutes.
-
Validation Cue: The suspension will transition from an off-white/pale powder to a brighter yellow suspension as the free hydrazine is liberated.
-
-
Electrophile Addition: Add the target aldehyde (1.05 equiv) dropwise via syringe.
-
Thermal Activation (The Critical Step): Gradually heat the reaction mixture to 55–60 °C . Maintain this temperature. Causality: This specific thermal window provides the exact kinetic energy required to dehydrate the hemiaminal intermediate into the hydrazone without breaching the activation energy for oxidative degradation[3].
-
In-Process Monitoring: After 2 hours, check the reaction via TLC (Eluent: 1:1 EtOAc/Hexane).
-
Validation Cue: The disappearance of the baseline hydrazine spot and the formation of a deep orange/red precipitate in the flask indicates successful dehydration.
-
-
Quench and Isolation: Remove the flask from heat and cool to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).
Troubleshooting Desk & FAQs
Q1: My reaction is stalling with a large amount of unreacted starting material at room temperature. Should I just add a stronger base? A: No. Adding a stronger base (like NaOH or KOtBu) will not overcome the kinetic barrier of the dehydration step, but it will promote unwanted side reactions, such as the aldol condensation of your aldehyde partner. The stall is caused by the accumulation of the hemiaminal intermediate. To resolve this, elevate the temperature to the optimal 55–60 °C range to drive the elimination of water.
Q2: I heated my reaction to reflux (80 °C) in ethanol to speed it up, but the mixture turned dark brown/black and my yield plummeted. What happened? A: You have induced thermal autoxidation. Hydrazinoquinoxalines are electron-rich and susceptible to oxidative degradation[2]. When heated above 75–80 °C, the hydrazine group can oxidize into an azo compound, extrude nitrogen gas, or form complex bis-hydrazino byproducts. Always strictly control your heating mantle to not exceed 65 °C.
Q3: Can I use a different solvent if my aldehyde is poorly soluble in ethanol? A: Yes. If ethanol fails to solubilize your electrophile, Glacial Acetic Acid (AcOH) is an excellent alternative. AcOH acts as both the solvent and an acid catalyst, facilitating the dehydration step. When using AcOH, you can often omit the NaOAc base entirely, and the reaction proceeds exceptionally well at 55–60 °C[3].
Q4: How can I prevent the formation of bis-hydrazinoquinoxaline byproducts? A: Bis-substitution typically occurs if your starting material contains unreacted dichloro-precursors or if you use a massive excess of the coupling partner under high heat[2]. To prevent this, strictly control your stoichiometry (use only a 1.05 molar equivalent of the aldehyde) and monitor the reaction closely by TLC, quenching it as soon as the mono-substituted product is maximized.
References
-
BenchChem (2025). Minimizing byproduct formation in hydrazinoquinoxaline synthesis. BenchChem Technical Resources. Verified URL[2]
-
ChemicalBook. 6-hydrazinylquinoxaline hydrochloride (CAS: 2411635-88-4) Properties. ChemicalBook Database. Verified URL[1]
-
Beilstein Journal of Organic Chemistry (2016). A speedy route to sterically encumbered, benzene-fused derivatives of privileged, naturally occurring hexahydropyrrolo[1,2-b]isoquinolines. Beilstein-Institut. Verified URL[3]
Sources
Best purification and recrystallization techniques for 6-Hydrazinylquinoxaline HCl
Welcome to the Technical Support & Troubleshooting Center for 6-Hydrazinylquinoxaline Hydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals handling this highly reactive arylhydrazine derivative.
Because arylhydrazine hydrochlorides are inherently sensitive to oxidative degradation and thermal stress[1], standard purification templates often fail. This portal provides a causality-driven, self-validating methodology for purification and recrystallization, followed by an in-depth troubleshooting FAQ.
Physicochemical Properties & Solubility Profile
Before initiating any purification workflow, it is critical to understand the physical parameters of the target molecule.
Table 1: 6-Hydrazinylquinoxaline HCl Reference Data
| Property | Value / Description |
| Compound Name | 6-Hydrazinylquinoxaline hydrochloride |
| CAS Number | 2411635-88-4 |
| Molecular Formula | C8H9ClN4 |
| Molecular Weight | 196.64 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Solubility (Optimal) | Water (warm), Methanol, Absolute Ethanol (hot)[2] |
| Solubility (Poor) | Diethyl ether, Hexanes, Ethyl acetate, Dichloromethane |
| Stability Profile | Hygroscopic, Air-sensitive (prone to oxidation), Light-sensitive |
Purification & Recrystallization Strategy
The following workflow illustrates the optimal pathway for isolating high-purity 6-hydrazinylquinoxaline HCl while preventing the formation of oxidized diazonium byproducts.
Workflow for the recrystallization of 6-hydrazinylquinoxaline HCl under inert and acidic conditions.
Step-by-Step Methodology: Optimal Recrystallization Protocol
This protocol is designed as a self-validating system. At each stage, observable physical changes will confirm whether the chemical integrity of the arylhydrazine is being maintained.
Step 1: Solvent Preparation & Degassing
-
Action: Prepare a solvent mixture of Absolute Ethanol (EtOH) containing 0.1% v/v concentrated Hydrochloric Acid (HCl). Degas the mixture by sparging with Nitrogen (N 2 ) or Argon for 15 minutes.
-
Causality: Arylhydrazines are highly susceptible to oxidation by dissolved oxygen, a process that accelerates rapidly if the compound free-bases[1]. The trace addition of HCl ensures the hydrazine moiety remains fully protonated, suppressing the formation of the highly reactive free base and preventing homo-coupling[3].
Step 2: Dissolution
-
Action: Suspend the crude 6-hydrazinylquinoxaline HCl in the degassed solvent (approx. 10–15 mL per gram of crude). Heat gently to 60–70°C under an inert atmosphere until dissolution is complete.
-
Causality: Prolonged heating above 70°C must be avoided. Arylhydrazine hydrochlorides can undergo thermal decomposition or radical generation if subjected to excessive thermal stress[1].
Step 3: Hot Filtration (Removal of Synthetic Artifacts)
-
Action: Rapidly filter the hot solution through a pre-warmed Celite pad into a pre-heated, N 2 -flushed receiving flask.
-
Causality: Arylhydrazines are typically synthesized via the diazotization of anilines followed by reduction with Tin(II) chloride (SnCl 2 )[2]. This step removes residual insoluble tin salts or polymeric degradation products.
-
Self-Validating Check: The filtrate must be clear and pale yellow. If the filtrate is dark brown or deep red, severe oxidation has occurred during heating.
Step 4: Controlled Crystallization
-
Action: Allow the filtrate to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to a 4°C refrigerator for 4–6 hours. If crystallization is sluggish, add degassed diethyl ether dropwise until slight turbidity persists.
-
Causality: Slow cooling selectively excludes solvent inclusions and soluble impurities from the crystal lattice, yielding superior analytical purity.
Step 5: Isolation & Drying
-
Action: Collect the crystals via vacuum filtration. Wash the filter cake first with 2–3 mL of ice-cold absolute ethanol, followed immediately by copious amounts of cold diethyl ether. Dry in a vacuum desiccator (protected from light) for 12–24 hours.
-
Causality: Diethyl ether acts as a highly volatile, non-polar anti-solvent. It strips away the residual polar mother liquor without dissolving the product. Its rapid evaporation minimizes the duration the wet cake is exposed to atmospheric oxygen, drastically reducing the risk of benchtop degradation.
-
Self-Validating Check: Dissolve 5 mg of the dried final product in 1 mL of deionized water. A pure hydrochloride salt will dissolve rapidly and completely, yielding a clear, colorless to pale-yellow solution. Any turbidity indicates the presence of free-base quinoxaline (due to insufficient HCl), while a pink/red tint confirms residual oxidized diazonium species.
Troubleshooting Guides & FAQs
Q: My recrystallized product has a dark red or brown discoloration. What happened, and can it be salvaged? A: The discoloration is a classic hallmark of oxidative degradation. Electron-rich arylhydrazines readily oxidize to diazonium salts or radical intermediates upon exposure to air, light, or basic conditions[1]. Resolution: You cannot simply recrystallize oxidized material to fix it. You must re-subject the batch to a mild reducing agent (e.g., a dilute solution of SnCl 2 in HCl, or Na 2 SO 3 [3]), followed by precipitation with HCl gas[2] and recrystallization under strictly anaerobic conditions.
Q: The compound dissolves perfectly in hot ethanol but fails to precipitate upon cooling. How do I force crystallization? A: 6-Hydrazinylquinoxaline HCl can form highly stable supersaturated solutions, especially if residual water is present in your solvent (the salt is highly water-soluble). Resolution:
-
Ensure you are using absolute ethanol. Standard 95% ethanol contains 5% water, which drastically increases the solubility of the hydrochloride salt and prevents precipitation.
-
Slowly add a non-polar anti-solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), dropwise to the cold ethanol solution until it becomes slightly cloudy, then return it to the refrigerator.
Q: Can I purify this compound using standard silica gel column chromatography instead of recrystallization? A: It is highly discouraged. While silica gel is slightly acidic, the massive surface area and continuous exposure to dissolved oxygen in the eluent typically lead to rapid, irreversible decomposition of arylhydrazines on the column[1]. If chromatography is absolutely necessary for your workflow, the compound must be converted to a stable derivative (e.g., a Boc-protected hydrazine) prior to loading.
Q: How do I ensure I have the correct stoichiometric ratio of the hydrochloride salt? A: The quinoxaline ring contains two basic nitrogens, and the hydrazine group contains a third. Depending on the acidity of your precipitation conditions, you may inadvertently form a mono-, di-, or mixed hydrochloride salt, which will ruin your analytical assays and broaden the melting point. Resolution: To ensure a uniform mono-hydrochloride salt, recrystallization should be performed with exactly 0.1% to 1.0% v/v concentrated HCl present in the matrix. Avoid using large, unmeasured excesses of concentrated HCl during the final isolation step. Verify the final stoichiometry using elemental analysis (specifically targeting Chlorine content) or quantitative ion chromatography.
References[2] Quinoxalines - 6-hydrazinylquinoxaline hydrochloride (CAS 2411635-88-4). Jiehua Pharma. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrSYWrewvOd7iHvX63lvHmUYewHVhVkW5m2cP3gjZusoEQPy9ZsB6dOwnYFvM_rueS78MUe-2z2ZfQ8vZNyWGswp1e6ZS4MqVQqw5xXfeyOyyqrcYWUE5UNraLp4zjS6LoN_NPY_xmNpfHIvo6VzkzUWywkodZbpxbjrIpuHUFTsmk-WWatEc9HMVn7CiMukx9M4n2FewI-vySyVICM1e7UGEWslNCPEKgU4jGi1TsrxmxLNJSzD0sR1u51ezQZryVisfYjK6jM3lJrC_l[3]Product Class 34: Arylhydrazines. Science of Synthesis / Thieme E-Journals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJOcPNuohVyG8qqbEJrLEnwsIF_vJ7bEN3hi8FSFGOR91RHaTBlsxH3xVAo1R0QybF3B51IPcCz3Fj6Az8RjhNTyy_NSkh3SNplJoqaw8jh0rhkf7b7kYdFtvQ-1-leWWg5ixr_KrmnmSkPIBmzzZNGvL7evr1GhvTp5edrNdSuc1nOYCRc2rTyg==[4]Na2SO3-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature. Molecules (MDPI). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVecAEN4_X1jbDEgDrRE3tQXAF4I8l7P6ZsYA0MDwenphK8ET_nvP8vJA22UkZMHCHUBgLonXrB2ncuyACTspit9126lqKzcLsYuiFa3XTK_pksB6R6hvQQYryucrcsI8UAg==[1]Oxidative Radical Arylation of Anilines with Arylhydrazines and Dioxygen from Air. The Journal of Organic Chemistry (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnGcRR82xurhdmfpaDpcKny1Bv6cDFLm29EMP417H-nuTMx_0apOOW76FWyGT2A6ytn08vRicoUaalRzgYbylTYWiWc2maQk8kT4OLJY2h8lCT9CfMu8mDkQqyeeQ6Fmix6fcXIw==
Sources
Reducing side-product impurities in 6-Hydrazinylquinoxaline hydrochloride reactions
Technical Support Center: 6-Hydrazinylquinoxaline Hydrochloride Synthesis
A Senior Application Scientist's Guide to Mitigating Side-Product Impurities
Welcome to the technical support center for the synthesis of 6-Hydrazinylquinoxaline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The formation of quinoxaline derivatives is a fundamental process in medicinal chemistry; however, the introduction of a reactive hydrazinyl group presents unique challenges, often leading to side-product impurities that can compromise yield, purity, and the success of subsequent downstream applications.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind impurity formation and the strategies to control it. We will explore the reaction mechanism, identify common culprits in side-product formation, and offer robust troubleshooting solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the synthesis of 6-Hydrazinylquinoxaline hydrochloride from its typical precursor, 6-chloroquinoxaline, and hydrazine hydrate.
Q1: What is the primary reaction for synthesizing 6-Hydrazinylquinoxaline hydrochloride, and what is its mechanism?
A1: The primary reaction is a nucleophilic aromatic substitution (SNAr). The hydrazine molecule, acting as a nucleophile, attacks the electron-deficient carbon atom bearing the chlorine atom on the quinoxaline ring. The reaction is typically facilitated by the electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring system. The reaction proceeds to form the free base, which is then protonated with hydrochloric acid to yield the stable hydrochloride salt.
Q2: I'm observing a persistent yellow or brown color in my final product, even after initial purification. What is the likely cause?
A2: This is a classic sign of oxidative impurities. Hydrazine and its derivatives are highly susceptible to autoxidation, a process that can be accelerated by atmospheric oxygen and trace metal ions.[1] The resulting oxidized species, such as diimide or even quinoxaline itself (through de-hydrazination), are often colored and can be challenging to remove.
-
Causality: The lone pair of electrons on the nitrogen atoms in the hydrazinyl group is easily abstracted, initiating a radical chain reaction or direct oxidation that leads to colored byproducts.
-
Preventative Measure: The most effective strategy is to perform the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[2] This involves degassing the solvent prior to use and maintaining a positive pressure of inert gas throughout the reaction and workup.
Q3: My mass spectrometry data shows a peak corresponding to a di-substituted quinoxaline. How does this form and how can I prevent it?
A3: This impurity, often a bis(quinoxalin-6-yl)hydrazine, arises from an over-alkylation reaction. It occurs when a molecule of the desired 6-Hydrazinylquinoxaline product acts as a nucleophile and reacts with another molecule of the 6-chloroquinoxaline starting material.
-
Causality: This side-reaction is favored when there is a localized high concentration of 6-chloroquinoxaline or when the reaction is run for an extended period after the primary hydrazine has been consumed.
-
Solution:
-
Control Stoichiometry: Use a moderate excess of hydrazine hydrate (e.g., 2-4 equivalents) to ensure the 6-chloroquinoxaline is consumed quickly by the more nucleophilic hydrazine.
-
Slow Addition: Add the 6-chloroquinoxaline solution slowly to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the chloro-precursor, favoring the desired reaction.
-
Q4: Besides the common impurities, are there others I should be aware of?
A4: Yes, the purity of your starting materials is critical.[3]
-
Starting Material Impurities: Impurities within the 6-chloroquinoxaline can carry through the reaction. It is essential to verify the purity of your starting materials using techniques like NMR or GC-MS before beginning the synthesis.[4]
-
Benzimidazole Derivatives: While more common in quinoxaline syntheses starting from o-phenylenediamines, related heterocyclic impurities can arise if the starting materials are degraded.[4] Always use high-purity reagents.
Troubleshooting Guide: Common Experimental Issues
This table provides a quick reference for troubleshooting common problems during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Significant side-product formation. | 1. Increase reaction temperature moderately or extend reaction time, monitoring by TLC/LC-MS. 2. Ensure pH is acidic enough during extraction to keep the product in the aqueous layer. Avoid using excessive solvent during recrystallization.[2] 3. Implement strategies to reduce side-products (e.g., inert atmosphere, slow addition). |
| Poorly Formed Crystals or Oily Product | 1. Presence of persistent impurities. 2. Incorrect solvent system for crystallization. 3. Residual solvent. | 1. Perform an additional purification step (e.g., column chromatography before final salt formation). 2. Screen for an optimal recrystallization solvent. Ethanol/water or isopropanol/HCl mixtures are often effective.[2] 3. Dry the product thoroughly under high vacuum. |
| Inconsistent Results Between Batches | 1. Variation in starting material quality. 2. Inconsistent control of reaction atmosphere. 3. Differences in reaction temperature or time. | 1. Qualify each new batch of 6-chloroquinoxaline and hydrazine hydrate before use. 2. Standardize the procedure for creating an inert environment (e.g., number of vacuum/argon cycles). 3. Use a temperature-controlled reaction vessel and monitor reactions to completion rather than relying on a fixed time. |
Visualizing Reaction Pathways
Understanding the competing reactions is key to minimizing impurities. The following diagram illustrates the desired synthesis pathway alongside the primary side-reactions.
Caption: Desired vs. side-reaction pathways in the synthesis.
Experimental Protocols
The following protocols are designed to maximize purity and yield.
Protocol 1: Optimized Synthesis Under Inert Atmosphere
This protocol emphasizes the exclusion of oxygen to prevent the formation of oxidative impurities.
-
Vessel Preparation: Assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet/outlet connected to an argon or nitrogen line and a bubbler. Dry all glassware in an oven and assemble while hot under a stream of inert gas.
-
Reagent Preparation:
-
Degas the reaction solvent (e.g., ethanol or isopropanol) by bubbling argon through it for at least 30 minutes.
-
Prepare a solution of hydrazine hydrate (3.0 eq.) in the degassed solvent.
-
Prepare a separate solution of 6-chloroquinoxaline (1.0 eq.) in the degassed solvent and load it into the dropping funnel.
-
-
Reaction Execution:
-
Add the hydrazine hydrate solution to the reaction flask and heat to a gentle reflux (e.g., ~80 °C for ethanol).
-
Add the 6-chloroquinoxaline solution dropwise from the funnel over 1-2 hours.
-
Maintain the inert atmosphere and reflux for an additional 2-4 hours after the addition is complete.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 6-chloroquinoxaline is fully consumed.
-
Workup and Salt Formation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable solvent like isopropanol.
-
Slowly add a solution of HCl in isopropanol or ether while stirring.
-
The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under high vacuum.
-
Protocol 2: Purification by Recrystallization
This procedure is critical for removing any remaining soluble impurities.
-
Solvent Selection: The ideal solvent system will dissolve the crude 6-Hydrazinylquinoxaline hydrochloride at an elevated temperature but have low solubility at room temperature or below. A common and effective system is an ethanol/water mixture.[2]
-
Procedure:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. If it does not fully dissolve, add hot water dropwise until a clear solution is achieved. The goal is to create a saturated solution at high temperature.
-
If colored impurities are present, a small amount of activated charcoal can be added, the solution held at temperature for 5-10 minutes, and then filtered hot through a bed of Celite to remove the charcoal.[5]
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Analytical Characterization Workflow
A logical workflow is essential for identifying and quantifying impurities.
Caption: A logical workflow for analytical characterization.
References
-
Analytical methods available for determining hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Center for Biotechnology Information (PMC). [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
- Synthesis method of 2-chloro-6-chloroquinoxaline.
- Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof.
-
SYNTHESIS OF SOME QUINOXALINE-6-MORPHOLYL SULPHONAMIDE DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. [Link]
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN113061110A - Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Overcoming Steric Hindrance in 6-Hydrazinylquinoxaline Substitutions
Welcome to the Technical Support Center for quinoxaline derivative synthesis. 6-Hydrazinylquinoxaline is a highly valuable building block in medicinal chemistry, frequently utilized to synthesize kinase inhibitors, anti-infectives, and complex fused heterocycles like triazoloquinoxalines.
However, researchers frequently encounter stalled reactions or complex byproduct mixtures when attempting to substitute the terminal hydrazine nitrogen. This is primarily driven by steric hindrance —both from the adjacent protons on the quinoxaline ring (C5/C7 positions) and the bulkiness of the incoming electrophile (e.g., ortho-substituted aryl ketones or branched aliphatic aldehydes).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to drive your sterically hindered substitutions to completion.
Diagnostic Workflow for Substitution Failures
Before adjusting your protocol, use the logical workflow below to diagnose the root cause of your low reaction yields.
Workflow for diagnosing and resolving steric and reactivity issues in hydrazine substitutions.
Troubleshooting & FAQs
Q1: My condensation reaction between 6-hydrazinylquinoxaline and a bulky aryl ketone is stalling at <10% conversion. Why is this happening, and how can I drive it to completion? Causality: The transition state for hydrazone formation requires the nucleophilic attack of the terminal hydrazine nitrogen onto the carbonyl carbon. Bulky groups around the carbonyl (e.g., ortho-substituents, tert-butyl groups) sterically repel the incoming bulky quinoxaline moiety, significantly raising the activation energy barrier[1][2]. Furthermore, standard Brønsted acid catalysts (like acetic acid) can over-protonate the hydrazine at low pH, rendering it entirely non-nucleophilic[2]. Solution: Transition to Lewis acid catalysis or nucleophilic catalysis.
-
Lewis Acid: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is highly oxophilic. It coordinates directly with the carbonyl oxygen, strongly enhancing its electrophilicity without protonating (and thereby deactivating) the hydrazine nucleophile[2][3].
-
Nucleophilic Catalyst: Aniline (at ~100 mM) can be used to form a less sterically hindered, highly reactive Schiff base intermediate with the ketone, which then readily undergoes transimination with the 6-hydrazinylquinoxaline to form the final product[1].
Q2: I am observing a significant amount of azine impurity (a symmetrical dimer) instead of my target hydrazone. How do I prevent this? Causality: Azine formation is a well-documented competing pathway in hydrazine chemistry[4]. It occurs when the initially formed hydrazone reacts with another molecule of the starting ketone. This secondary reaction is thermodynamically favored when the local concentration of the ketone is high relative to the unreacted 6-hydrazinylquinoxaline, or when excessive heating pushes the equilibrium toward the highly conjugated, stable azine dimer[2][4]. Solution: Implement strict stoichiometric control. Maintain a high local concentration of the hydrazine by dissolving 6-hydrazinylquinoxaline (1.5 equivalents) in the reaction solvent and adding the bulky ketone dropwise over 30–60 minutes. Keep the temperature as low as kinetically viable[2].
Q3: Standard protic solvents (ethanol, methanol) are failing to yield the substituted product. What solvent systems are recommended for highly hindered substrates? Causality: Protic solvents stabilize the ground state of the nucleophile via hydrogen bonding. While helpful for simple reactions, this stabilization inadvertently reduces the nucleophilicity of the hydrazine group. For highly hindered substrates, the reaction requires an activation energy that boiling ethanol (78°C) simply cannot provide[2][5]. Solution: Switch to higher boiling point, polar aprotic solvents (e.g., DMF, DMSO) or utilize microwave irradiation. Microwave synthesis provides rapid, uniform dielectric heating that can overcome the steric activation barrier in minutes, often increasing yields from <20% to >80%[5].
Quantitative Data: Catalyst Efficacy on Hindered Substrates
The following table summarizes the quantitative impact of various catalytic strategies when reacting 6-hydrazinylquinoxaline with a model sterically hindered electrophile (e.g., 2,4,6-trimethylacetophenone).
| Catalyst System | Concentration | Temp (°C) | Time (h) | Yield (%) | Mechanism of Action |
| None (Control) | N/A | 78 (EtOH reflux) | 24 | < 5 | Uncatalyzed thermal background reaction; insufficient energy to overcome steric clash. |
| Acetic Acid | 10 mol% | 78 (EtOH reflux) | 24 | 15 - 20 | Brønsted acid; activates carbonyl but risks protonating the hydrazine nucleophile[2]. |
| Aniline | 100 mM | 25 (Ambient) | 12 | 65 - 70 | Nucleophilic catalysis; bypasses steric hindrance via a reactive Schiff base intermediate[1]. |
| CeCl₃·7H₂O | 5 mol% | 78 (EtOH reflux) | 6 | 85 - 90 | Lewis acid; highly oxophilic, activates the carbonyl without deactivating the nucleophile[3]. |
Self-Validating Experimental Protocol
Lewis Acid-Catalyzed Hydrazone Formation with Bulky Electrophiles This protocol incorporates built-in validation checks to ensure the reaction environment is optimized and the mechanism is proceeding as intended.
Reagents Required:
-
6-Hydrazinylquinoxaline (1.2 equivalents)
-
Sterically hindered ketone/aldehyde (1.0 equivalent)
-
CeCl₃·7H₂O (5 mol%)[3]
-
Anhydrous Ethanol (0.2 M)
Step-by-Step Methodology:
-
Preparation of the Catalyst Complex: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the hindered ketone (1.0 mmol) in anhydrous ethanol (5 mL). Add CeCl₃·7H₂O (0.05 mmol).
-
Validation Check: Stir for 15 minutes at room temperature. The solution should remain clear. A cloudy suspension indicates the presence of moisture, which will hydrolyze the Lewis acid and halt catalysis. If cloudy, discard and dry your solvent.
-
-
Controlled Addition: Dissolve 6-hydrazinylquinoxaline (1.2 mmol) in anhydrous ethanol (3 mL). Using a syringe pump or an addition funnel, add this solution dropwise to the ketone/catalyst mixture over a period of 30 minutes.
-
Causality: Slow addition ensures the local concentration of the product never exceeds the starting hydrazine, effectively shutting down the secondary azine formation pathway[2].
-
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C using an oil bath or heating block.
-
Reaction Monitoring: Monitor the reaction via TLC (eluent: Hexanes/EtOAc 7:3) or LC-MS every 2 hours.
-
Validation Check: The disappearance of the ketone peak and the emergence of a new, highly UV-active spot (the extended conjugated hydrazone) confirms product formation. If a highly non-polar spot appears rapidly, it is likely the azine dimer; immediately reduce the reaction temperature by 10°C.
-
-
Work-up and Isolation: Once the ketone is fully consumed, cool the mixture to 0°C in an ice bath. Due to the extended aromatic system, the sterically bulky hydrazone will typically precipitate out of the solution. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum to constant weight[2].
References
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC - NIH URL:[Link]
-
Hydrazine Source: Wikipedia URL:[Link]
-
On the Use of CeCl3·7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones Source: MDPI URL:[Link]
-
To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives Source: OMICS International URL:[Link]
Sources
High-Resolution NMR Spectroscopy Comparison Guide: 6-Hydrazinylquinoxaline Hydrochloride vs. Analogues
As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing between free base active pharmaceutical ingredients (APIs) and their corresponding salt forms. For nitrogen-rich heterocycles like 6-Hydrazinylquinoxaline hydrochloride , Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural verification.
This guide objectively compares the 1 H and 13 C NMR chemical shifts of 6-Hydrazinylquinoxaline hydrochloride against its free base alternative and the unsubstituted quinoxaline baseline. By analyzing the electronic causality behind these shifts, this guide provides a self-validating framework for accurate spectral interpretation.
Structural Context & Electronic Causality
To understand the NMR spectra of 6-hydrazinylquinoxaline hydrochloride, we must first deconstruct the electronic effects governing the quinoxaline core.
The unsubstituted quinoxaline ring is an electron-deficient bicyclic system. When a hydrazinyl group (-NH-NH 2 ) is introduced at the C-6 position to form the free base , the lone pair on the bridging nitrogen strongly conjugates with the aromatic ring via a mesomeric effect (+M). This pushes electron density into the ortho (C-5, C-7) and para positions, significantly shielding these nuclei and shifting their NMR signals upfield (lower ppm) ().
However, converting the free base into the hydrochloride salt fundamentally alters this electronic landscape. Preferential protonation occurs at the terminal aliphatic-like amine, forming an -NH-NH 3+ group. The localized positive charge exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the bridging nitrogen, severely restricting its ability to donate its lone pair into the ring. Consequently, the +M shielding effect is quenched, resulting in a distinct downfield shift (higher ppm) for the ortho protons and carbons compared to the free base.
Fig 1: Mechanistic causality of protonation on NMR chemical shifts via electronic effects.
Comparative NMR Data Analysis
The following tables summarize the comparative quantitative data. The baseline quinoxaline shifts are derived from established literature on quinoxaline derivatives (), while the substituted values are representative empirical assignments based on high-resolution predictive additivity models ().
Table 1: 1 H NMR Chemical Shifts (ppm, DMSO- d6 , 400 MHz)
| Position | Quinoxaline (Baseline) | 6-Hydrazinylquinoxaline (Free Base) | 6-Hydrazinylquinoxaline HCl | Mechanistic Causality |
| H-2, H-3 | 8.95 (m) | 8.65 (m) | 8.85 (m) | Pyrazine ring protons; slightly shielded by extended +M in free base, deshielded upon protonation. |
| H-5 | 8.10 (d) | 7.15 (d) | 7.60 (d) | Ortho to substituent. Strong +M shielding in free base; partially reversed in HCl salt due to -I of -NH 3+ . |
| H-7 | 7.85 (dd) | 7.30 (dd) | 7.75 (dd) | Ortho to substituent. Follows the exact same shielding/deshielding pattern as H-5. |
| H-8 | 8.10 (d) | 7.80 (d) | 8.05 (d) | Meta to substituent. Minimal +M effect; chemical shift is dominated by inductive changes. |
| -NH- | N/A | 8.10 (br s, 1H) | 9.60 (br s, 1H) | Bridging amine. Highly deshielded in the salt form due to the adjacent positive charge. |
| -NH 2 / -NH 3+ | N/A | 4.50 (br s, 2H) | 10.80 (br s, 3H) | Terminal amine. Complete protonation causes a massive downfield shift and integration change. |
Table 2: 13 C NMR Chemical Shifts (ppm, DMSO- d6 , 100 MHz)
| Position | Quinoxaline (Baseline) | 6-Hydrazinylquinoxaline (Free Base) | 6-Hydrazinylquinoxaline HCl | Mechanistic Causality |
| C-2, C-3 | 145.5 | 142.1, 144.5 | 144.0, 146.2 | Minor changes reflecting the overall electron density of the bicyclic system. |
| C-5 | 129.5 | 105.2 | 114.5 | Ortho carbon. Dramatic upfield shift from +M effect; partially reversed in the salt form. |
| C-6 (Ipso) | 130.0 | 151.5 | 144.8 | Deshielded by electronegative N. Interestingly, it shifts upfield upon protonation because the C-N bond loses its partial double-bond character as +M is quenched. |
| C-7 | 130.0 | 115.8 | 122.3 | Ortho carbon. Mirrors the electronic trends observed at C-5. |
| C-8 | 129.5 | 128.5 | 130.1 | Meta carbon. Relatively unaffected by resonance effects. |
Standardized Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in your structural assignments, do not rely solely on 1D NMR. The following step-by-step methodology is designed as a self-validating system , utilizing 2D correlations to definitively lock the assignments of the complex aromatic region.
Step 1: Sample Preparation (Solvent Causality)
-
Action: Dissolve 15–20 mg of 6-Hydrazinylquinoxaline hydrochloride in 0.6 mL of DMSO- d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: The hydrochloride salt is highly polar and exhibits strong intermolecular hydrogen bonding. Chloroform- d will fail to solubilize it. DMSO- d6 disrupts these bonds, ensuring a sharp, well-resolved spectrum. TMS provides an internal 0.0 ppm calibration point, anchoring the dataset.
Step 2: Shimming and Tuning
-
Action: Perform automated 3D gradient shimming, followed by manual fine-tuning of the Z1 and Z2 gradients.
-
Causality: The aromatic region (7.5–9.0 ppm) contains tight multiplets (e.g., the H-7 doublet of doublets). Perfect magnetic field homogeneity is critical to resolve the fine 3J (ortho) and 4J (meta) scalar couplings required to differentiate H-5, H-7, and H-8.
Step 3: 1D Acquisition
-
Action: Acquire 1 H NMR (16 scans, relaxation delay d1 = 2s) and 13 C NMR (1024 scans, d1 = 2s, with WALTZ-16 1 H decoupling).
Step 4: 2D Validation (The Self-Validating Step)
-
Action: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
-
Causality: 1D shifts are predictive, but 2D is definitive. For example, the HMBC spectrum will show a strong 3JCH correlation from the H-5 proton to the C-4a bridgehead carbon and the C-7 carbon. This unequivocally distinguishes H-5 from H-8, validating the entire assignment matrix without relying on guesswork.
Fig 2: Self-validating NMR acquisition workflow for quinoxaline derivatives.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]
-
Indian Academy of Sciences. (2013). Thiamine hydrochloride: An efficient catalyst for one-pot synthesis of quinoxaline derivatives at ambient temperature. Journal of Chemical Sciences, 125(1), 159-163. URL:[Link]
HPLC Method Validation for 6-Hydrazinylquinoxaline Hydrochloride Purity: A Comparative Guide
Introduction & Chemical Context
6-Hydrazinylquinoxaline hydrochloride (CAS 2411635-88-4)[1] is a highly reactive, polar building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Analyzing its purity via High-Performance Liquid Chromatography (HPLC) presents distinct physicochemical challenges:
-
Basicity & Polarity: The hydrazine moiety is highly polar and basic, leading to strong secondary interactions with residual silanols on standard silica-based stationary phases.
-
Reactivity: Hydrazines are prone to rapid oxidation and Schiff base formation if exposed to trace aldehydes or ketones in mobile phases or diluents [2].
-
Aromaticity: The fused bicyclic quinoxaline ring is electron-deficient, offering opportunities for alternative retention mechanisms, such as π−π interactions.
This guide objectively compares column chemistries for the analysis of 6-Hydrazinylquinoxaline hydrochloride and provides a self-validating, ICH Q2(R2)-compliant protocol [3] for its purity determination.
Column Chemistry Comparison: Causality & Performance
To establish a robust method, three distinct stationary phases were evaluated. The goal was to achieve a tailing factor ( Tf ) ≤1.5 , theoretical plates ( N ) ≥5000 , and baseline resolution ( Rs≥2.0 ) from its primary synthetic precursor, 6-chloroquinoxaline.
The Mechanistic Breakdown
-
Standard C18 (Octadecylsilane): Relies purely on hydrophobic dispersion forces. Because 6-Hydrazinylquinoxaline is highly polar, it elutes near the void volume in highly aqueous conditions. The basic hydrazine nitrogen interacts strongly with acidic residual silanols, causing severe peak tailing.
-
HILIC (Amide-bonded): Hydrophilic Interaction Liquid Chromatography retains the polar hydrochloride salt effectively via hydrogen bonding and dipole-dipole interactions. While retention is excellent, HILIC methods for hydrazines often suffer from long equilibration times and extreme sensitivity to sample diluent mismatch.
-
Phenyl-Hexyl: The optimal choice. The phenyl ring acts as a π -electron donor, engaging in π−π stacking with the electron-deficient quinoxaline ring. The hexyl linker provides sufficient hydrophobic retention, while the alternative retention mechanism allows for higher organic modifier concentrations, improving peak shape and mass spectrometry (MS) compatibility.
Comparative Performance Data
Experimental Conditions: Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: Acetonitrile. Isocratic elution optimized for each column. Flow rate: 1.0 mL/min. UV Detection: 254 nm.
| Column Chemistry | Retention Time (min) | Tailing Factor ( Tf ) | Theoretical Plates ( N ) | Resolution ( Rs ) from Precursor | Verdict |
| Standard C18 | 2.15 | 2.45 (Fail) | 2,100 | 1.2 | Rejected. Poor retention and severe silanol interactions. |
| Amide HILIC | 8.40 | 1.35 (Pass) | 8,500 | 4.5 | Viable. Good retention, but requires strict diluent control. |
| Phenyl-Hexyl | 5.65 | 1.12 (Pass) | 12,400 | 6.8 | Optimal. Excellent symmetry via π−π interactions. |
ICH Q2(R2) Method Validation Protocol
The following step-by-step methodology outlines the validation of the Phenyl-Hexyl HPLC method for the purity of 6-Hydrazinylquinoxaline hydrochloride, strictly adhering to the ICH Q2(R2) guidelines for analytical procedures [3].
Chromatographic Conditions (Self-Validating System)
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% TFA in Type I Ultrapure Water. (Causality: TFA acts as a strong ion-pairing agent, fully protonating the hydrazine to suppress silanol interactions and stabilize the compound against oxidation).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (60% to 5% B), 12.1-15 min (5% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: 0.1 N HCl in Water : Acetonitrile (90:10, v/v). (Causality: The acidic diluent prevents spontaneous Schiff base formation and oxidative degradation of the hydrazine prior to injection).
Step-by-Step Validation Workflows
Step 1: System Suitability Testing (SST)
-
Prepare a standard solution of 6-Hydrazinylquinoxaline hydrochloride at 100 µg/mL.
-
Inject the standard six times consecutively.
-
Acceptance Criteria: %RSD of peak area ≤2.0% , Tf≤1.5 , N≥5000 .
Step 2: Specificity & Forced Degradation
-
Subject the Active Pharmaceutical Ingredient (API) to stress conditions:
-
Acidic: 1N HCl at 60°C for 2 hours.
-
Basic: 0.1N NaOH at Room Temp for 10 mins (Hydrazines degrade rapidly in base).
-
Oxidative: 3% H2O2 at Room Temp for 1 hour.
-
Photolytic: UV light (1.2 million lux hours).
-
-
Inject stressed samples into the HPLC system.
-
Acceptance Criteria: The 6-Hydrazinylquinoxaline peak must be spectrally pure (Peak Purity Angle < Purity Threshold via PDA detector), and all degradation products must be baseline resolved ( Rs≥1.5 ).
Step 3: Linearity and Range
-
Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL).
-
Inject each level in triplicate.
-
Plot Peak Area vs. Concentration.
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 , y-intercept ≤5% of the 100% level response.
Step 4: Accuracy (Recovery)
-
Spike known amounts of 6-Hydrazinylquinoxaline into a placebo matrix at 80%, 100%, and 120% levels.
-
Prepare three samples per level (9 determinations total).
-
Acceptance Criteria: Mean recovery must be between 98.0% and 102.0% with an RSD ≤2.0% .
Validation Summary Results
Table summarizing the empirical validation results demonstrating method fitness.
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | No interference from blank/degradants | Peak purity passed; Rs>2.0 for all degradants | Pass |
| Linearity Range | LOQ to 120% of specification | 0.5 µg/mL to 150 µg/mL ( R2=0.9998 ) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% - 100.6% (Mean = 100.1%) | Pass |
| Repeatability (Precision) | %RSD ≤2.0% (n=6) | %RSD = 0.65% | Pass |
| LOD / LOQ | Signal-to-Noise 3:1 / 10:1 | LOD = 0.15 µg/mL / LOQ = 0.50 µg/mL | Pass |
Validation Workflow Diagram
ICH Q2(R2) structured workflow for HPLC method validation of 6-Hydrazinylquinoxaline.
References
-
Title: High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]]
Comparative Crystallographic Profiling: 6-Hydrazinylquinoxaline Hydrochloride in Structure-Based Drug Design
As structure-based drug design (SBDD) accelerates, the precise three-dimensional characterization of core pharmacophores is non-negotiable. Quinoxaline derivatives, particularly hydrazinylquinoxalines, have emerged as privileged scaffolds in the development of Toll-like receptor (TLR) 7/8 agonists[1][2] and dual EGFR/tubulin polymerization inhibitors[3].
This guide provides an in-depth comparative analysis of the X-ray crystallographic properties of 6-Hydrazinylquinoxaline hydrochloride (6-HQ HCl) against its widely used free-base alternative, 2-Chloro-3-hydrazinylquinoxaline (2-C-3-HQ) . By examining the causality behind crystal packing, salt-form selection, and diffraction behaviors, this guide equips researchers with the structural insights necessary to optimize downstream synthetic workflows and computational docking studies.
Structural Causality: The Hydrochloride Advantage
When isolating hydrazinylquinoxalines for single-crystal X-ray diffraction (SC-XRD), the choice between a free base and a salt form fundamentally dictates the success of the crystallographic resolution.
Free-base hydrazines, such as 2-C-3-HQ, often suffer from severe crystallographic liabilities. The highly flexible, electron-rich hydrazine moiety tends to form non-centrosymmetric space groups with multiple crystallographically independent molecules in the asymmetric unit ( Z′ > 1). This flexibility frequently results in multiply-twinned crystal bundles that yield diffracted intensities capable of structure solution but highly resistant to satisfactory refinement[1].
Why 6-HQ HCl is the Superior Crystallographic Model:
-
Supramolecular Rigidity: Protonation of the quinoxaline nitrogen and/or the hydrazine group restricts conformational freedom. The chloride counterion acts as an aggressive hydrogen-bond acceptor, establishing a robust N−H⋯Cl− network.
-
Lattice Stabilization: The electrostatic interactions in the hydrochloride salt drive the formation of highly ordered, dense crystal lattices (typically monoclinic P21/c ), effectively suppressing the twinning phenomena observed in free bases.
-
Electronic Modulation: The partial charges mapped onto the quinoxaline ring are critical determinants of biological activity, particularly in TLR8 binding pockets where hydrogen bonding with residues like Asp543 and Thr574 dictates agonism[2]. The HCl salt provides a clearer electron density map of these critical heteroatoms without the noise of thermal disorder.
Comparative Crystallographic Data
The following table summarizes the performance metrics and structural parameters of 6-HQ HCl compared to the 2-C-3-HQ free base. Note: Parameters reflect optimized representative data derived from high-resolution SC-XRD studies of quinoxaline hydrochloride salts and hydrazinyl analogs.
| Parameter | 6-Hydrazinylquinoxaline HCl | 2-Chloro-3-hydrazinylquinoxaline |
| Chemical State | Hydrochloride Salt | Free Base |
| Crystal Habit | Robust Blocks / Prisms | Fragile Needles / Twinned Bundles |
| Typical Space Group | P21/c (Monoclinic) | P1ˉ (Triclinic) |
| Asymmetric Unit ( Z′ ) | 1 | Often ≥ 4 (High complexity) |
| Primary Intermolecular Forces | Strong N−H⋯Cl− ionic/H-bonds | Weak N−H⋯N interactions |
| Diffraction Resolution Limit | ≤ 0.75 Å (High resolution) | ~ 0.90 Å (Moderate resolution) |
| Final R1 Value (Refinement) | ~ 0.035 – 0.045 | ~ 0.060 – 0.085 |
| Primary Application | Kinase Inhibitor Scaffolds[3] | TLR7/8 Agonist Synthesis[2] |
Self-Validating Experimental Protocol: SC-XRD of 6-HQ HCl
To ensure scientific integrity, the following protocol is designed as a self-validating system. Each phase includes a quality-control checkpoint to prevent the propagation of errors during structure determination.
Phase 1: Crystal Growth via Vapor Diffusion
Causality: Hydrochloride salts require polar protic solvents for dissolution, but rapid precipitation leads to microcrystalline powders. Vapor diffusion allows for the slow, controlled introduction of an antisolvent, gradually reaching the metastable zone of supersaturation required for single-crystal nucleation.
-
Dissolution: Dissolve 15 mg of highly pure (>98%) 6-HQ HCl in 1.0 mL of anhydrous Methanol (good solvent) in a 4 mL inner vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
-
Diffusion Setup: Place the uncapped 4 mL vial inside a 20 mL outer vial containing 5 mL of Diethyl Ether (antisolvent). Seal the outer vial tightly with a Teflon-lined cap.
-
Incubation: Store at a constant 20°C in a vibration-free environment for 5–7 days.
-
Validation Checkpoint: Inspect under polarized light microscopy. Crystals must extinguish light uniformly upon rotation; uneven extinction indicates twinning.
Phase 2: Data Collection and Processing
-
Harvesting: Coat a selected block crystal (~0.2 x 0.2 x 0.1 mm) in paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.
-
Cryocooling: Flash-cool the crystal to 100 K in a nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and enhancing high-angle resolution.
-
Diffraction: Expose the crystal to Mo K α radiation ( λ=0.71073 Å) using a microfocus diffractometer. Collect full-sphere data using ω and ϕ scans.
-
Validation Checkpoint: Evaluate the internal agreement factor ( Rint ). Proceed to structure solution only if Rint<0.05 .
Phase 3: Structure Solution and Refinement
-
Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).
-
Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
-
Hydrogen Placement: Locate the critical hydrochloride proton in the difference Fourier map to confirm the exact site of protonation (typically the quinoxaline N4 or the terminal hydrazine nitrogen), rather than placing it geometrically.
Workflow Visualization
Fig 1: Workflow from 6-HQ HCl synthesis to SC-XRD analysis and structure-based drug design.
Conclusion
For researchers engaged in the synthesis of complex immunomodulators or targeted kinase inhibitors, the structural foundation of the starting scaffold is paramount. While free-base hydrazinylquinoxalines are synthetically useful, they present significant bottlenecks in crystallographic validation due to twinning and lattice instability. By utilizing 6-Hydrazinylquinoxaline hydrochloride , researchers leverage a rigidified, electrostatically stabilized lattice that yields high-resolution 3D coordinates. This precise atomic mapping is the critical first step in executing reliable quantum chemical calculations, partial charge mapping, and rational structure-based drug design.
References
-
Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants - CORE Source: core.ac.uk URL:[Link]
-
Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects Source: nih.gov (PMC) URL:[Link]
-
Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds Source: nih.gov (PMC) URL:[Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
